molecular formula C11H11BrO3 B102218 4-Bromo-6,7-dimethoxy-1-indanone CAS No. 18028-29-0

4-Bromo-6,7-dimethoxy-1-indanone

Cat. No.: B102218
CAS No.: 18028-29-0
M. Wt: 271.11 g/mol
InChI Key: ACPYISCUOAQRMS-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxy-1-indanone (CAS 18028-29-0) is a high-purity organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol. It is characterized by a density of 1.512 g/cm³ and a boiling point of 395.7°C at 760 mmHg . This brominated and methoxylated indanone derivative serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the development of biologically active molecules, particularly cholinesterase inhibitors investigated for the treatment of neurodegenerative diseases such as Alzheimer's . The bromine atom at the 4-position provides a reactive site for further functionalization via cross-coupling reactions, while the methoxy groups influence the electronic properties of the aromatic system. Indanone-based structures are prominent in pharmaceutical research due to their broad biological activity, which includes potential antiviral, anti-inflammatory, and anticancer properties . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the identity, purity, and suitability of this product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYISCUOAQRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CCC(=O)C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302691
Record name 4-bromo-6,7-dimethoxy-1-indanone
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18028-29-0
Record name 18028-29-0
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Record name 4-bromo-6,7-dimethoxy-1-indanone
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Record name 4-BROMO-6,7-DIMETHOXY-1-INDANONE
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the synthetic organic compound 4-Bromo-6,7-dimethoxy-1-indanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics of this compound. The guide includes a summary of its physical data, detailed, generalized experimental protocols for the determination of these properties, and a visual representation of a potential screening workflow, given the therapeutic interest in the indanone scaffold.

Introduction

This compound is a substituted indanone derivative. The indanone core is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and treatments for neurodegenerative disorders such as Alzheimer's disease. A thorough understanding of the physical properties of this compound is essential for its synthesis, purification, formulation, and further investigation in drug discovery and development pipelines.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point and density are predicted values and should be treated as estimations.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁BrO₃[1][2]
Molecular Weight 271.11 g/mol [1]
Melting Point 120-121 °C[1]
Boiling Point 395.7 ± 42.0 °C (Predicted)[1]
Density 1.512 ± 0.06 g/cm³ (Predicted)[1]
CAS Number 18028-29-0[1][2]
Appearance Solid
Solubility Data not available. A general protocol for determination is provided below.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of a crystalline organic solid such as this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary tube method with a melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[3]

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[4]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • For accuracy, perform the determination in triplicate.

Boiling Point Determination (for liquids at atmospheric pressure)

As the reported boiling point is a predicted value for a solid compound, this protocol is provided for general reference for liquid organic compounds.

  • Apparatus: Thiele tube or aluminum heating block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source.

  • Procedure:

    • Place a small amount of the liquid into the fusion tube.

    • Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.[5][6]

    • Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil or in an aluminum block.

    • Heat the apparatus slowly and uniformly.[5]

    • As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[1]

Solubility Determination

A qualitative assessment of solubility in various solvents is a crucial parameter.

  • Apparatus: Small test tubes, vortex mixer, a selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Procedure:

    • Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a test tube.

    • Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, it is considered soluble at that concentration.

    • If the solid is not fully dissolved, incrementally add more solvent and repeat the agitation and observation steps to determine the approximate solubility.

    • The process can be repeated with heating to assess temperature effects on solubility.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, volume can be determined by liquid displacement.

  • Apparatus: Analytical balance, graduated cylinder, a liquid in which the solid is insoluble (e.g., water or a hydrocarbon solvent).

  • Procedure:

    • Weigh a sample of the solid on an analytical balance to determine its mass.

    • Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V₁).

    • Carefully immerse the weighed solid into the liquid in the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

    • Record the new volume (V₂). The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[7]

    • Calculate the density using the formula: Density = Mass / Volume.

Potential Biological Screening Workflow

While specific signaling pathways for this compound are not yet elucidated, the indanone scaffold is of significant interest in drug discovery, particularly as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[8] A generalized workflow for screening indanone derivatives for AChE inhibition is presented below.

G cluster_prep Compound & Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis compound Indanone Derivative (e.g., this compound) dissolve Dissolve in DMSO to create stock solution compound->dissolve serial_dilution Perform serial dilutions to obtain test concentrations dissolve->serial_dilution incubate_enzyme Incubate AChE with indanone derivative serial_dilution->incubate_enzyme reagents Prepare AChE enzyme, substrate (ATCI), and DTNB solutions reagents->incubate_enzyme add_substrate Add ATCI and DTNB incubate_enzyme->add_substrate measure Measure absorbance at 412 nm over time (kinetic assay) add_substrate->measure calc_inhibition Calculate percent inhibition relative to control measure->calc_inhibition ic50 Determine IC50 value (concentration for 50% inhibition) calc_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Generalized workflow for screening indanone derivatives as AChE inhibitors.

Conclusion

This technical guide has summarized the available physical properties of this compound and provided standardized protocols for their experimental determination. The indanone scaffold continues to be a promising area of research in medicinal chemistry. A precise and comprehensive understanding of the physicochemical characteristics of its derivatives is fundamental for the advancement of new therapeutic agents. Further experimental validation of the predicted properties and exploration of the biological activity of this specific compound are warranted.

References

4-Bromo-6,7-dimethoxy-1-indanone CAS number 18028-29-0 specifications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-6,7-dimethoxy-1-indanone, a substituted indanone of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from closely related analogs and established chemical principles to offer a robust profile.

Chemical and Physical Properties

This compound is a halogenated and methoxy-substituted derivative of 1-indanone. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. The addition of a bromine atom and two methoxy groups significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitor development.

Table 1: General and Physicochemical Properties

PropertyValueSource/Method
CAS Number 18028-29-0-
Molecular Formula C₁₁H₁₁BrO₃-
Molecular Weight 271.11 g/mol -
Purity ≥97% to ≥98%Commercial Suppliers
Melting Point 120-121 °CPredicted
Boiling Point 395.7 ± 42.0 °CPredicted
Density 1.512 ± 0.06 g/cm³Predicted

Synthesis and Experimental Protocols

Synthesis of 6,7-dimethoxy-1-indanone (Precursor)

The precursor, 6,7-dimethoxy-1-indanone, can be synthesized via an intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid.

Experimental Protocol (Representative):

  • Preparation of 3-(3,4-dimethoxyphenyl)propanoic acid: This starting material can be prepared through various standard organic synthesis methods.

  • Cyclization: A solution of 3-(3,4-dimethoxyphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.

  • The reaction mixture is heated to facilitate the intramolecular acylation, leading to the formation of the indanone ring.

  • Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Bromination of 6,7-dimethoxy-1-indanone

The final step involves the regioselective bromination of the 6,7-dimethoxy-1-indanone precursor. The position of bromination on the aromatic ring is directed by the existing methoxy substituents.

Experimental Protocol (Based on an Analogous Compound):

  • A solution of 6,7-dimethoxy-1-indanone in a non-polar solvent such as benzene or carbon tetrachloride is prepared.

  • N-Bromosuccinimide (NBS) is added as the brominating agent, along with a radical initiator like azobisisobutyronitrile (AIBN).

  • The reaction mixture is heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Synthesis of 6,7-dimethoxy-1-indanone cluster_1 Bromination 3-(3,4-dimethoxyphenyl)propanoic acid 3-(3,4-dimethoxyphenyl)propanoic acid Intramolecular Friedel-Crafts Cyclization Intramolecular Friedel-Crafts Cyclization 3-(3,4-dimethoxyphenyl)propanoic acid->Intramolecular Friedel-Crafts Cyclization  PPA or  TfOH 6,7-dimethoxy-1-indanone 6,7-dimethoxy-1-indanone Intramolecular Friedel-Crafts Cyclization->6,7-dimethoxy-1-indanone Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 6,7-dimethoxy-1-indanone->Electrophilic Aromatic Substitution  NBS,  AIBN This compound This compound Electrophilic Aromatic Substitution->this compound

Synthetic Workflow for this compound.

Spectroscopic Data (Predicted)

Specific, experimentally verified spectroscopic data for this compound are not available in the public domain. The following data are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic proton (singlet, ~7.0-7.5 ppm), Methoxy protons (two singlets, ~3.9-4.1 ppm), Methylene protons adjacent to carbonyl (triplet, ~3.0-3.2 ppm), Methylene protons adjacent to aromatic ring (triplet, ~2.6-2.8 ppm)
¹³C NMR Carbonyl carbon (~195-205 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Methylene carbons (~25-40 ppm)
FTIR (cm⁻¹) ~1700-1720 (C=O stretch, ketone), ~2850-3000 (C-H stretch, aliphatic), ~1580-1620 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ether)
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~270 and [M+2]⁺ at ~272 (due to bromine isotopes)

Applications in Drug Development

Substituted indanones are a well-established class of compounds in drug discovery, with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The primary interest in compounds like this compound lies in their potential as intermediates for the synthesis of protein kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indanone scaffold can serve as a core structure for designing molecules that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The bromine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to optimize potency and selectivity for a specific kinase target.

While the specific kinase targets for this compound are not documented, its structural features suggest potential activity against kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Akt Akt PI3K->Akt Cell Proliferation and Survival Cell Proliferation and Survival Akt->Cell Proliferation and Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation and Survival This compound Derivative This compound Derivative This compound Derivative->Akt This compound Derivative->RAF G Start Start Synthesis of Indanone Core Synthesis of This compound Start->Synthesis of Indanone Core Library Synthesis Combinatorial Library Synthesis via Cross-Coupling Synthesis of Indanone Core->Library Synthesis Screening High-Throughput Kinase Screening Library Synthesis->Screening Hit Identification Identification of 'Hit' Compounds Screening->Hit Identification Lead Optimization Structure-Activity Relationship (SAR) Studies Hit Identification->Lead Optimization In Vitro & In Vivo Testing Preclinical Evaluation: In Vitro and In Vivo Models Lead Optimization->In Vitro & In Vivo Testing Clinical Development Clinical Development In Vitro & In Vivo Testing->Clinical Development

References

Molecular structure and weight of 4-Bromo-6,7-dimethoxy-1-indanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and plausible synthetic route for 4-Bromo-6,7-dimethoxy-1-indanone. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores the potential biological activities and associated signaling pathways based on the known functions of structurally related indanone derivatives.

Molecular Structure and Properties

This compound is a substituted indanone, a class of compounds recognized for their versatile biological activities.[1][2] The core structure consists of a fused benzene and cyclopentanone ring system, with a bromine atom and two methoxy groups substituted on the aromatic ring.

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol Calculated
Monoisotopic Mass 269.98917 DaPubChem
CAS Number 18028-29-0
SMILES COC1=CC(=C2CCC(=O)C2=C1OC)BrPubChem
InChI InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3PubChem

Potential Biological Activity and Signaling Pathways

Indanone derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Compounds with similar structural features have been shown to modulate key cellular signaling pathways.

For instance, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in microglia.[4] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide, prostaglandin E₂, and various pro-inflammatory cytokines.[4] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties through the modulation of these pathways.

The diagram below illustrates a representative signaling pathway that could be modulated by a bromo-dimethoxy-phenyl compound with anti-inflammatory activity.

anti_inflammatory_pathway Representative Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates Transcription Gene Transcription NFkB_nuc->Transcription Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) Transcription->Mediators Compound This compound (Hypothesized Action) Compound->MAPK Inhibits phosphorylation Compound->NFkB Inhibits nuclear translocation

Caption: Hypothesized anti-inflammatory action via NF-κB and MAPK pathways.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a representative procedure can be adapted from general methods for synthesizing substituted 1-indanones, such as the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[3][5]

Representative Synthesis of this compound

The synthesis workflow would logically proceed from a substituted propanoic acid to the final indanone product via intramolecular cyclization.

synthesis_workflow Precursor 3-(2-Bromo-3,4-dimethoxyphenyl) propanoic acid Activation Acid Activation (e.g., with SOCl₂ or (COCl)₂) Precursor->Activation AcylChloride 3-(2-Bromo-3,4-dimethoxyphenyl) propanoyl chloride Activation->AcylChloride Cyclization Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃ in DCM) AcylChloride->Cyclization Product This compound Cyclization->Product Purification Workup and Purification (Extraction, Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: A logical workflow for the synthesis of the target compound.

Protocol:

  • Acid Chloride Formation: To a solution of 3-(2-Bromo-3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0 eq) or thionyl chloride (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Intramolecular Friedel-Crafts Cyclization: The crude 3-(2-Bromo-3,4-dimethoxyphenyl)propanoyl chloride is dissolved in anhydrous DCM and added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.5-2.0 eq), in anhydrous DCM at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The mixture is then extracted with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

This guide serves as a foundational resource for researchers interested in this compound, providing essential molecular data and a framework for its synthesis and potential biological investigation. Further experimental studies are required to fully elucidate its physicochemical properties and pharmacological profile.

References

Spectroscopic Profile of 4-Bromo-6,7-dimethoxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-6,7-dimethoxy-1-indanone (C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ). Due to the limited availability of experimental spectral data for this specific compound, this document presents predicted mass spectrometry data for this compound and experimental Nuclear Magnetic Resonance (NMR) data for a closely related isomer, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. This information is valuable for the identification, characterization, and quality control of this and related compounds in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for this compound and its isomer.

Table 1: Predicted Mass Spectrometry Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺270.99645151.5
[M+Na]⁺292.97839165.0
[M-H]⁻268.98189159.3
[M+NH₄]⁺288.02299175.0
[M+K]⁺308.95233154.6
[M+H-H₂O]⁺252.98643152.3
[M+HCOO]⁻314.98737172.8
[M+CH₃COO]⁻329.00302194.7
[M+Na-2H]⁻290.96384156.5
[M]⁺269.98862173.5
[M]⁻269.98972173.5

Data sourced from PubChemLite.[1] The Collision Cross Section (CCS) values are predicted.

Table 2: Experimental ¹H NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.64s1HAr-H
3.97s3HOCH₃
3.88s3HOCH₃
2.87–2.84m2HCH₂
2.55–2.52m2HCH₂

Solvent: DMSO-d₆.[2]

Table 3: Experimental ¹³C NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)
Chemical Shift (δ, ppm)Assignment
201.62C=O
162.29Ar-C
158.85Ar-C
157.96Ar-C
120.11Ar-C
99.75Ar-C
96.44Ar-C
57.66OCH₃
56.55OCH₃
37.01CH₂
27.31CH₂

Solvent: DMSO-d₆.[2]

Table 4: General Infrared (IR) Spectroscopy Data for Aromatic Ketones
Wavenumber (cm⁻¹)Vibration Type
~1700C=O stretch (ketone)
3100-3000C-H stretch (aromatic)
3000-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1300-1000C-O stretch (ether)
800-600C-Br stretch

Note: This table represents typical absorption ranges for the functional groups present in this compound and is not experimental data for this specific compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for the specific molecule are not publicly available. Therefore, generalized methodologies for each key analytical technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small quantity (typically 5-25 mg) of the purified solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.[3][4]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency (e.g., 300, 400, or 500 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a different frequency is used, and proton decoupling is often employed to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in ¹H NMR provides the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

  • Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The ATR crystal with the sample or the KBr pellet is placed in the sample compartment of an FT-IR spectrometer. An infrared beam is passed through the sample, and the transmitted or reflected light is measured by a detector.

  • Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum to provide the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected directly into the ion source.

  • Ionization: The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI), which causes extensive fragmentation, and softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.[5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.[5]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (LC-MS, GC-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_inputs Spectroscopic Data cluster_interpretation Information Derived NMR_Input ¹H & ¹³C NMR Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Input->NMR_Info IR_Input IR Data IR_Info Functional Groups IR_Input->IR_Info MS_Input Mass Spec Data MS_Info Molecular Formula (from HRMS) Molecular Weight MS_Input->MS_Info Final_Structure Proposed Structure NMR_Info->Final_Structure IR_Info->Final_Structure MS_Info->Final_Structure

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

A Technical Guide to the Solubility of 4-Bromo-6,7-dimethoxy-1-indanone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-6,7-dimethoxy-1-indanone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structure and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar and nonpolar characteristics. The presence of a ketone, ether functional groups, and a bromine atom introduces polarity, while the aromatic ring and the carbon backbone contribute to its nonpolar nature.

Based on its structure, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery Low to InsolubleThe large, nonpolar aromatic structure is expected to dominate, leading to poor solubility in highly polar water.[1][3]
MethanolSolubleThe presence of polar functional groups should allow for favorable interactions with methanol.
EthanolSolubleSimilar to methanol, ethanol should be a suitable solvent.
IsopropanolModerately SolubleThe increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
AcetoneSolubleThe ketone group in acetone can interact favorably with the polar groups of the solute.
Ethyl AcetateSolubleThis solvent offers a good balance of polarity to dissolve the compound.
Dichloromethane (DCM)SolubleThe polarity of DCM should be sufficient to dissolve the compound.
ChloroformSolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds.
Nonpolar TolueneSparingly Soluble to SolubleThe aromatic nature of toluene may allow for some dissolution of the aromatic indanone structure.
HexaneInsoluble to Very Sparingly SolubleThe highly nonpolar nature of hexane makes it a poor solvent for this relatively polar molecule.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid indication of suitable solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small test tube or vial.

  • Add 0.5 mL of the chosen solvent to the tube.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., room temperature).

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all of the solid dissolves, it is sparingly soluble.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.[5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1][6]

  • Sample Separation:

    • After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Pellet the excess solid at the bottom of the tube.

      • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[6]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as:

      • High-Performance Liquid Chromatography (HPLC)[6]

      • Liquid Chromatography-Mass Spectrometry (LC-MS)[6]

      • Gas Chromatography (GC)[7]

    • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B D Allow solid to settle C Seal and agitate (24-72h at constant T) B->C C->D Equilibration E Filter or Centrifuge to get clear supernatant D->E F Dilute supernatant E->F Sample Preparation G Quantify by HPLC, LC-MS, or GC F->G H Calculate Solubility (e.g., mg/mL) G->H

References

4-Bromo-6,7-dimethoxy-1-indanone: A Technical Guide to Safety, Handling, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and property information for 4-Bromo-6,7-dimethoxy-1-indanone (CAS No. 18028-29-0), a key intermediate in synthetic organic chemistry. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a halogenated and methoxylated derivative of 1-indanone. Its chemical structure and properties are summarized below.

PropertyValue
CAS Number 18028-29-0
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
Melting Point 120-121 °C[1]
Boiling Point 395.7 ± 42.0 °C (Predicted)[1]
Appearance Solid (Form may vary)
Synonyms 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-inden-1-one, 4-Bromo-6,7-dimethoxyindanone

Safety and Hazard Information

According to available safety data, this compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE) and handling procedures must be used at all times.

GHS Hazard Classification:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling, Storage, and First Aid

3.1. Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure. The following workflow should be followed:

G cluster_ppe Step 1: Don Appropriate PPE ppe_gloves Nitrile Gloves assess Step 2: Assess Risks (e.g., scale of reaction, potential for dust) ppe_coat Lab Coat ppe_goggles Safety Goggles/Glasses weigh Step 3: Weigh Solid in Ventilated Area (Fume Hood or Vented Balance Enclosure) assess->weigh transfer Step 4: Transfer to Reaction Vessel weigh->transfer cleanup Step 5: Clean Spills Immediately transfer->cleanup decontaminate Step 6: Decontaminate Work Area and Glassware cleanup->decontaminate dispose Step 7: Dispose of Waste Properly decontaminate->dispose

Caption: Standard workflow for handling this compound.

3.2. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

3.3. First-Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Accidental Release and Disposal

In the event of a spill, a clear and logical response is critical to ensure safety and prevent environmental contamination.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator if powder is airborne) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect place Place in a Labeled, Sealed Container for Hazardous Waste collect->place decontaminate Decontaminate Spill Area place->decontaminate dispose Dispose of Container via Approved Waste Disposal Route decontaminate->dispose

Caption: Logical workflow for responding to an accidental spill.

Disposal: Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations. Do not allow it to enter drains or waterways.

Representative Experimental Protocol: Synthesis

Objective: To provide a general, representative methodology for the synthesis of a substituted 1-indanone, which could be adapted for this compound.

Reaction Scheme (General): 3-(Substituted-phenyl)propanoic acid → (via acid chloride) → Substituted-1-indanone

Materials:

  • A suitable 3-(bromodimethylphenyl)propanoic acid precursor

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium or magnesium sulfate

  • Standard laboratory glassware for reflux, inert atmosphere reactions, and workup.

Methodology:

  • Acid Chloride Formation: The precursor, 3-(substituted-phenyl)propanoic acid, is dissolved in an inert solvent like DCM or 1,2-dichloroethane. Thionyl chloride (or oxalyl chloride) is added, and the mixture is refluxed until the conversion to the acid chloride is complete (monitored by techniques like TLC or IR spectroscopy). The excess thionyl chloride and solvent are then removed under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: A suspension of a Lewis acid, such as aluminum chloride, is prepared in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath. The crude acid chloride, dissolved in anhydrous DCM, is added dropwise to the cooled suspension, ensuring the internal temperature remains low.

  • Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by slowly pouring it onto crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts.

  • Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final 1-indanone product.

Biological Context and Applications

The indanone core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Derivatives of 1-indanone have been investigated for their potential as:

  • Anticancer agents [4]

  • Anti-inflammatory and analgesic compounds [2]

  • Antiviral and antimicrobial agents [2][3]

  • Agents for treating neurodegenerative diseases like Alzheimer's [2][3]

While specific biological activities for this compound have not been detailed in the provided search results, its structure makes it a valuable intermediate for synthesizing more complex molecules for drug discovery and development. The bromo-substituent, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular diversity.[5]

References

The Indanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility in drug design and development. Its rigid framework and amenability to diverse chemical modifications have allowed for the synthesis of a plethora of derivatives with a wide spectrum of pharmacological activities. The clinical success of the indanone-based drug Donepezil for the treatment of Alzheimer's disease has significantly spurred interest in this scaffold, leading to its exploration in various therapeutic areas, including neurodegenerative disorders, oncology, and infectious diseases.[1] This technical guide provides a comprehensive overview of the indanone core, detailing its synthesis, biological activities, and the experimental methodologies used to evaluate its therapeutic potential.

Chemical Synthesis of Indanone Derivatives

The synthesis of indanone derivatives often involves classical organic reactions that allow for the construction of the core structure and the introduction of various substituents. A common and versatile method for synthesizing 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives via a base-catalyzed aldol condensation of 1-indanone with various benzaldehydes.

Materials:

  • 1-Indanone

  • Substituted benzaldehydes

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

  • Deionized water

Procedure:

  • Dissolve 1-indanone and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a 20% (w/v) aqueous solution of sodium hydroxide to the stirred mixture.

  • Allow the reaction to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 1.0 M HCl until a pH of 3 is reached, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-1-indanone derivative.

Therapeutic Applications and Biological Activity

Indanone derivatives have demonstrated significant potential in a variety of therapeutic areas. The following sections highlight their activity in neurodegenerative diseases and cancer, supported by quantitative data.

Indanone Derivatives in Neurodegenerative Diseases

A primary focus of indanone scaffold research has been the development of agents for neurodegenerative diseases, particularly Alzheimer's disease.[2] These compounds often target key enzymes involved in the pathophysiology of these conditions, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2]

Table 1: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition by Selected Indanone Derivatives

Compound IDTargetIC50 (µM)Reference
Donepezil Analogues
Compound 9AChE0.0148[3]
Compound 14AChE0.0186[3]
Compound 4bAChE0.78[4][5]
Compound D28AChE0.0248[6]
Compound D29AChE0.0224[6]
Compound D30AChE0.0257[6]
MAO Inhibitors
C6-substituted indanoneMAO-B0.001 - 0.030[1]
2-benzylidene-1-indanone (5g)MAO-A0.131[7]
2-benzylidene-1-indanonesMAO-B<2.74[7]
Benzofuran/benzothiophene hybrid (2b)MAO-B0.042[8]
Benzofuran/benzothiophene hybrid (2h)MAO-B0.056[8]
Anticancer Activity of Indanone Derivatives

The indanone scaffold has also been extensively investigated for its anticancer properties. These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization.[9][10][11]

Table 2: Anticancer and Tubulin Polymerization Inhibition Activity of Selected Indanone Derivatives

Compound IDCancer Cell Line(s)IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
ITH-6HT-29, COLO 205, KM 120.41 - 6.85-[10][11][12]
(R)-9kColorectal Cancer Cell Lines-6.1[9]
Benzylidene indanone 1--0.63[13]
Indolyl-α-keto-1,3,4-oxadiazole (19e)U937, Jurkat, BT474, SB0.8 - 7.110.66[14]
3-benzylideneindolin-2-one (4b)COLO-2050.21.66[15]

Key Signaling Pathways Modulated by Indanone Derivatives

The anticancer and anti-inflammatory effects of indanone derivatives are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

PI3K_Akt_Signaling cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream mTOR->Downstream

PI3K/Akt Signaling Pathway

MAPK_ERK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

MAPK/ERK Signaling Pathway

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor/ TLR IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding GeneExpression Inflammatory Gene Expression DNA->GeneExpression

NF-κB Signaling Pathway

Experimental Workflows and Protocols

The discovery and development of novel indanone-based therapeutic agents follow a structured workflow, from initial screening to in-depth biological characterization.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Synthesis Synthesis of Indanone Library HTS High-Throughput Screening Synthesis->HTS Enzyme_Assay Enzyme Inhibition Assays (AChE, MAO, etc.) HTS->Enzyme_Assay Cell_Assay Cell-Based Assays (MTT, Apoptosis) HTS->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay->SAR Mechanism_Study Mechanism of Action (e.g., Tubulin Polymerization) Mechanism_Study->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo

Drug Discovery Workflow
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Indanone derivative test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to each well.

  • Add the test compound solutions to the respective wells. A control well should contain the solvent used to dissolve the compounds.

  • Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate like tyramine.[17][18][19][20][21]

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO substrate (e.g., p-Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Assay buffer

  • Indanone derivative test compounds

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the test compounds and control inhibitors at various concentrations.

  • In a 96-well black plate, add the assay buffer and the respective MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the test compound solutions or control inhibitors to the appropriate wells.

  • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.

  • Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding the working solution to all wells.

  • Measure the fluorescence intensity (e.g., excitation at 530-570 nm and emission at 585-600 nm) over time using a fluorescence microplate reader.

  • The rate of increase in fluorescence is proportional to the MAO activity.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Tubulin polymerization buffer

  • Indanone derivative test compounds

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • 96-well plate

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Prepare solutions of the test compounds and controls at various concentrations.

  • On ice, prepare a tubulin solution in the polymerization buffer containing GTP.

  • Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

  • Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time.

  • The extent and rate of polymerization are determined from the resulting curves.

  • Inhibitors of tubulin polymerization will decrease the rate and extent of the signal increase. Calculate the IC50 value from the dose-response curve.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Indanone derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indanone derivative compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion

The indanone scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have established it as a critical component in the drug discovery pipeline for a range of diseases. The ongoing exploration of novel indanone-based compounds, coupled with a deeper understanding of their mechanisms of action through detailed experimental evaluation, promises to yield new and effective therapeutic agents for pressing medical needs. This guide provides a foundational resource for researchers and professionals engaged in the exciting and impactful area of indanone-based drug development.

References

The Aromatic Reactivity of 6,7-Dimethoxy-1-Indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic ring reactivity of the 6,7-dimethoxy-1-indanone core, a key structural motif in medicinal chemistry. The presence of two electron-donating methoxy groups significantly influences the electron density of the aromatic ring, making it a versatile scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways associated with derivatives of this core.

Executive Summary

The 6,7-dimethoxy-1-indanone scaffold is a privileged structure in drug discovery, primarily due to the electronic effects of its methoxy substituents. These groups activate the aromatic ring towards electrophilic substitution and are key to the biological activity of its derivatives. While specific quantitative data on the electrophilic substitution of the 6,7-dimethoxy isomer is limited in publicly available literature, the principles of electrophilic aromatic substitution on activated benzene rings provide a strong predictive framework for its reactivity. Derivatives of this core have shown significant potential as inhibitors of key enzymes implicated in neurodegenerative disorders, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases, as well as in the inhibition of amyloid-beta plaque formation.

Aromatic Ring Reactivity: Theoretical Framework

The aromatic ring of 6,7-dimethoxy-1-indanone is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups at positions 6 and 7 are strong ortho-, para-directing activators due to their ability to donate electron density to the ring via resonance. The carbonyl group at position 1 is a deactivating group, directing incoming electrophiles to the meta position.

Considering the combined effects of these substituents, the most likely positions for electrophilic attack are C-5 and C-4. The C-5 position is para to the C-6 methoxy group and ortho to the C-7 methoxy group, making it electronically very rich. The C-4 position is ortho to the C-7 methoxy group. Steric hindrance from the adjacent substituents and the fused ring system will also play a role in determining the final product distribution.

Electrophilic Aromatic Substitution Reactions

While specific experimental data for electrophilic aromatic substitution on 6,7-dimethoxy-1-indanone is scarce, we can infer the expected reactivity and provide general protocols based on similar, highly activated aromatic systems.

Halogenation

Halogenation, such as bromination or chlorination, is expected to proceed readily on the activated aromatic ring.

Illustrative Experimental Protocol (Adapted from a related isomer):

The following protocol for the bromination of the related 5,6-dimethoxyindan-1-one provides a useful starting point for the development of a procedure for the 6,7-dimethoxy isomer. It is important to note that the regioselectivity will differ due to the different placement of the methoxy groups.

  • Reaction: Bromination of 5,6-dimethoxyindan-1-one.

  • Reagents: 5,6-dimethoxyindan-1-one, Bromine (Br₂), Acetic Acid (AcOH).

  • Procedure: To a solution of 5,6-dimethoxyindan-1-one in acetic acid at room temperature, a solution of bromine in acetic acid is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and recrystallized to afford the brominated product.

  • Observed Outcome for 5,6-dimethoxyindan-1-one: This procedure yields the 2,4-dibromo-5,6-dimethoxyindan-1-one in high yield (95%)[1]. For 6,7-dimethoxy-1-indanone, the substitution pattern is expected to be different, likely favoring the 5- and/or 4-positions.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a versatile handle for further functionalization.

General Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) electrophile.

  • Procedure: To a cooled solution of 6,7-dimethoxy-1-indanone in concentrated sulfuric acid, a chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, and the product is isolated by filtration or extraction.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not performed on highly activated systems like dimethoxy-substituted benzenes with strong Lewis acids, as they can lead to complex mixtures and potential demethylation. Milder conditions would be necessary.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.

General Experimental Protocol:

The Vilsmeier reagent is prepared from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

  • Procedure: To a solution of 6,7-dimethoxy-1-indanone in an appropriate solvent (e.g., DMF or a chlorinated solvent), the Vilsmeier reagent (pre-formed or generated in situ) is added at a low temperature. The reaction is stirred and then heated to drive it to completion. Workup typically involves hydrolysis to yield the aromatic aldehyde.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces an aminomethyl group onto an active hydrogen-containing compound. While it more commonly occurs at the α-position to the carbonyl group in ketones, it can also occur on the activated aromatic ring.

General Experimental Protocol:

The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound.

  • Procedure: 6,7-dimethoxy-1-indanone, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (e.g., dimethylamine hydrochloride) are heated in a suitable solvent, often an alcohol. The product, a Mannich base, is then isolated after an appropriate workup.

Quantitative Data Summary

Due to the limited availability of specific experimental data for electrophilic aromatic substitution on 6,7-dimethoxy-1-indanone, this section focuses on the well-documented biological activities of its derivatives.

Derivative ClassTargetAssayPotency (IC₅₀/Kᵢ)Reference
Indanone-Carbamate HybridsAcetylcholinesterase (AChE)Enzyme InhibitionNanomolar range[2]
Butyrylcholinesterase (BChE)Enzyme InhibitionNanomolar range[2]
Amyloid-beta (Aβ) AggregationThioflavin T AssayMicromolar range[3]
C6-Substituted IndanonesMonoamine Oxidase B (MAO-B)Enzyme Inhibition1 - 30 nM[4]
C5-Substituted IndanonesMonoamine Oxidase B (MAO-B)Enzyme InhibitionWeaker than C6-substituted[4]
Various Indanone DerivativesMonoamine Oxidase A (MAO-A)Enzyme Inhibition< 100 nM for some homologues[4]

Biological Signaling Pathways and Experimental Workflows

Derivatives of 6,7-dimethoxy-1-indanone are being actively investigated for their potential in treating neurodegenerative diseases. The following diagrams illustrate the key signaling pathways they target and a general workflow for their evaluation.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone_Derivative 6,7-Dimethoxy-1-indanone Derivative Indanone_Derivative->AChE Inhibits MAO_Inhibition cluster_0 Neuron Monoamines Dopamine, Norepinephrine, Serotonin MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degraded by Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Indanone_Derivative 6,7-Dimethoxy-1-indanone Derivative Indanone_Derivative->MAO Inhibits Amyloid_Beta_Aggregation_Inhibition Abeta_Monomers Aβ Monomers Oligomers Oligomers Abeta_Monomers->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Aggregation Plaques Amyloid Plaques Fibrils->Plaques Deposition Indanone_Derivative 6,7-Dimethoxy-1-indanone Derivative Indanone_Derivative->Oligomers Inhibits Aggregation Experimental_Workflow Start Start: Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (Enzyme Inhibition, Aβ Aggregation) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

The Synthesis of Substituted 1-Indanones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the core synthetic strategies for constructing substituted 1-indanones, pivotal scaffolds in medicinal chemistry. This document provides a comparative analysis of key methodologies, detailed experimental protocols, and a focus on applications in drug discovery and development.

Substituted 1-indanones are a class of bicyclic ketones that form the structural core of numerous biologically active molecules and pharmaceuticals. Their rigid framework and amenability to functionalization have made them a privileged scaffold in medicinal chemistry.[1] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Notably, the 1-indanone motif is central to drugs developed for the treatment of neurodegenerative disorders. For instance, Donepezil, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is a prominent example of a marketed drug featuring this core structure.[2][3] Furthermore, 1-indanone derivatives have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease.[4] The therapeutic potential of these compounds often stems from their ability to modulate the activity of key enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[3] This guide provides a detailed overview of the primary synthetic routes to substituted 1-indanones, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The construction of the 1-indanone skeleton primarily involves the intramolecular cyclization of a suitably substituted aromatic precursor. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic ring and the five-membered carbocycle. The most prevalent and versatile methods include Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones, typically proceeding via the cyclization of 3-arylpropionic acids or their more reactive derivatives.[5][6] This method is broadly applicable and can be adapted to produce a wide array of substituted 1-indanones.

The direct cyclization of 3-arylpropionic acids is an attractive, atom-economical approach.[7] However, it often necessitates harsh reaction conditions, including strong acids and high temperatures.[8] Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, and its concentration can influence the regioselectivity of the cyclization in cases where multiple cyclization positions are possible.[7] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][8]

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization of 3-Arylpropionic Acids [7]

  • Reagents: 3-Arylpropionic acid, Polyphosphoric acid (PPA) with a specific P₂O₅ content (e.g., 76% or 83%).

  • Procedure:

    • To a stirred solution of the 3-arylpropionic acid (1.0 eq), add polyphosphoric acid (a sufficient amount to ensure stirring).

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

    • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

To circumvent the harsh conditions required for the direct cyclization of carboxylic acids, a two-step approach involving the corresponding acid chloride is often employed.[5] The 3-arylpropionic acid is first converted to the more reactive 3-arylpropionyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride then undergoes intramolecular Friedel-Crafts acylation under milder conditions, usually in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: Cyclization of 3-Arylpropionyl Chlorides using AlCl₃ [5]

  • Step 1: Formation of the Acid Chloride

    • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Step 2: Intramolecular Friedel-Crafts Acylation

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

An alternative and often milder approach to the synthesis of 2-substituted 1-indanones involves the use of Meldrum's acid derivatives.[9] This method allows for the facile α-alkylation of the Meldrum's acid precursor prior to cyclization, providing a convergent route to 2-substituted products. The cyclization is typically catalyzed by metal triflates.[2]

Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone via a Meldrum's Acid Derivative [9]

  • Step 1: Synthesis of the Benzyl Meldrum's Acid Derivative

    • Combine 3,4-dimethoxybenzaldehyde, Meldrum's acid, piperidine, and acetic acid in ethanol and stir at room temperature.

    • Add sodium triacetoxyborohydride in portions and continue stirring.

    • Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane.

    • Dry the organic phase and concentrate to yield the 5-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Step 2: Alkylation of the Meldrum's Acid Derivative

    • Dissolve the benzyl Meldrum's acid derivative and potassium carbonate in freshly distilled N,N-dimethylformamide.

    • Add iodomethane dropwise and stir the reaction mixture.

    • Work up the reaction by adding water and extracting with a mixture of diethyl ether and hexanes.

    • Dry the organic phase and concentrate to obtain the alkylated product.

  • Step 3: Intramolecular Friedel-Crafts Acylation

    • Dissolve the alkylated Meldrum's acid derivative in anhydrous nitromethane.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0 °C.

    • Reflux the reaction mixture and monitor by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the organic phase, concentrate, and purify by recrystallization to yield 5,6-dimethoxy-2-methyl-1-indanone.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its application to the synthesis of 1-indanones typically involves the acid-catalyzed 4π-electrocyclization of a chalcone (1,3-diaryl-2-propen-1-one) precursor.[10][11] This reaction can be promoted by both Brønsted and Lewis acids, with trifluoroacetic acid (TFA) and copper(II) triflate being common choices.[10] Microwave irradiation has been shown to significantly accelerate this reaction.[2]

Experimental Protocol: Trifluoroacetic Acid-Mediated Nazarov Cyclization of a Chalcone [10]

  • Reagents: Substituted chalcone, trifluoroacetic acid (TFA).

  • Procedure (Conventional Heating):

    • In a suitable reaction vessel, dissolve the chalcone (1.0 eq) in trifluoroacetic acid.

    • Heat the mixture at 120 °C for 4 hours.

    • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

    • Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone.

  • Procedure (Microwave Irradiation):

    • In a microwave reactor vial, dissolve the chalcone (1.0 eq) in trifluoroacetic acid.

    • Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

    • Follow the work-up and purification procedure described for conventional heating.

Transition-Metal-Catalyzed Syntheses

A variety of transition-metal-catalyzed reactions have been developed for the synthesis of 1-indanones, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.[12] Palladium-catalyzed reactions have been particularly well-explored, with examples including carbonylative cyclizations and Heck-aldol annulation cascades.[13]

Experimental Protocol: Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascade [13]

  • Reagents: 2-Bromobenzaldehyde, a suitable olefin (e.g., 2-hydroxyethyl vinyl ether), Pd(OAc)₂, a phosphine ligand (e.g., dppp), and a base (e.g., Et₃N) in a solvent such as ethylene glycol.

  • Procedure:

    • To a reaction tube, add 2-bromobenzaldehyde (1.0 eq), the olefin (1.5 eq), Pd(OAc)₂ (e.g., 1.5 mol %), dppp (e.g., 1.5 mol %), and Et₃N (1.5 eq) in ethylene glycol.

    • Heat the reaction mixture at a specified temperature (e.g., 115 °C) for a designated time (e.g., 16 hours).

    • After cooling, add 3 M HCl and stir at room temperature for 1 hour.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to afford the substituted 1-indanone.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted 1-indanones via the aforementioned methods, allowing for a direct comparison of their efficiencies.

Table 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids and Derivatives

Starting MaterialCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
3-Phenylpropionic acidPPA-100--[7]
3-(4-Methoxyphenyl)propionic acidTfOH (3 eq)CH₂Cl₂80 (MW)60 min100[8]
3-(4-Methoxyphenyl)propionic acidTfOH (excess)CH₂Cl₂RT24 h61[8]
3-Phenylpropionyl chlorideAlCl₃Benzene--90[2]
5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (methylated)TMSOTfNitromethaneReflux->95 (of a 20:1 regioisomeric mixture)[9]

Table 2: Nazarov Cyclization for the Synthesis of 1-Indanones

Starting Material (Chalcone)Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
(E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneTFANeat1204 h-[2]
(E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneTFANeat120 (MW)20 min-[2]
1,3-Diaryl-2-propen-1-oneCu(OTf)₂ / (R,R)-Ph-BOXDCE80--[10]

Table 3: Transition-Metal-Catalyzed Synthesis of 1-Indanones

Starting MaterialCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
2-Bromobenzaldehyde and 2-hydroxyethyl vinyl etherPd(OAc)₂ / dpppEthylene Glycol11516 h86 (as ketal)[13]
2-Chlorobenzaldehyde and 2-hydroxyethyl vinyl etherPd(OAc)₂ / 4-MeO-dpppEthylene Glycol145-70[13]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and workflows described in this guide.

friedel_crafts_pathways cluster_acid From 3-Arylpropionic Acid cluster_chloride From 3-Arylpropionyl Chloride A 3-Arylpropionic Acid B 1-Indanone A->B PPA or TfOH High Temp / MW C 3-Arylpropionic Acid D 3-Arylpropionyl Chloride C->D SOCl₂ or (COCl)₂ E 1-Indanone D->E AlCl₃

Figure 1. Pathways for Intramolecular Friedel-Crafts Acylation.

nazarov_cyclization Chalcone Chalcone (1,3-Diaryl-2-propen-1-one) PentadienylCation Pentadienyl Cation Intermediate Chalcone->PentadienylCation Brønsted or Lewis Acid (e.g., TFA, Cu(OTf)₂) OxyallylCation Oxyallyl Cation Intermediate PentadienylCation->OxyallylCation 4π-Electrocyclization Indanone Substituted 1-Indanone OxyallylCation->Indanone Elimination & Tautomerization

Figure 2. Mechanism of the Nazarov Cyclization for 1-Indanone Synthesis.

experimental_workflow start Start: Reaction Setup reaction Reaction: Heating / Stirring (Monitor by TLC/GC-MS) start->reaction workup Work-up: Quenching, Extraction, Washing, Drying reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: Substituted 1-Indanone purification->product

Figure 3. General Experimental Workflow for 1-Indanone Synthesis.

Conclusion

The synthesis of substituted 1-indanones is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular route depends on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For drug discovery and development, the ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies is paramount. The methods outlined in this guide, from the classical Friedel-Crafts acylation to modern transition-metal-catalyzed reactions, provide a robust toolkit for accessing a wide chemical space of substituted 1-indanones. As the therapeutic importance of this scaffold continues to be recognized, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 4-Bromo-6,7-dimethoxy-1-indanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from commercially available 2,3-dimethoxybenzaldehyde. The protocols are based on established chemical transformations, including a Doebner condensation, catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and a regioselective bromination.

Overall Synthetic Scheme

The synthetic pathway is initiated by the formation of 3-(2,3-dimethoxyphenyl)propanoic acid from 2,3-dimethoxybenzaldehyde. This is followed by an acid-catalyzed intramolecular cyclization to yield the 6,7-dimethoxy-1-indanone core. The final step involves a selective bromination at the C4 position of the indanone ring system.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1a Doebner Condensation2,3-DimethoxybenzaldehydeMalonic acid, Pyridine, PiperidinePyridine110-115487-98
1b Catalytic Hydrogenation2,3-Dimethoxycinnamic acidH₂, 10% Pd/CEthanolRoom Temp.2~95
2 Intramolecular Friedel-Crafts Acylation3-(2,3-Dimethoxyphenyl)propanoic acidPolyphosphoric acid (PPA)-80-901~90
3 Regioselective Bromination6,7-Dimethoxy-1-indanoneBromine (Br₂), Potassium carbonate (K₂CO₃)Chloroform01~81

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

This step is carried out in two parts: a Doebner condensation to form the cinnamic acid derivative, followed by catalytic hydrogenation.

Part 1a: Synthesis of 2,3-Dimethoxycinnamic acid [1]

  • Materials:

    • 2,3-Dimethoxybenzaldehyde (1 mole)

    • Malonic acid (2 moles)

    • Pyridine (400 mL)

    • Piperidine (15 mL)

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide

  • Procedure:

    • In a 3-liter round-bottomed flask, combine 2,3-dimethoxybenzaldehyde (1 mole) and malonic acid (2 moles) with 400 mL of pyridine.

    • Warm the mixture on a steam bath with shaking to dissolve the solids.

    • Add piperidine (15 mL) and heat the mixture to an internal temperature of 80-85°C for 1 hour.

    • Increase the temperature and heat under reflux (109–115°C) for an additional 3 hours.

    • After cooling, pour the reaction mixture into 4 liters of cold water.

    • Acidify the mixture by the slow addition of 500 mL of concentrated hydrochloric acid with stirring.

    • Collect the resulting light-brown crystals by suction filtration and wash thoroughly with cold water.

    • Dissolve the crude acid in a solution of 80 g of sodium hydroxide in 3 liters of water.

    • Filter the solution, dilute with 1.2 liters of water, and re-acidify with 1:1 hydrochloric acid with stirring.

    • Collect the crystalline product by filtration, wash with cold water, and dry at 60-70°C.

Part 1b: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

  • Materials:

    • 2,3-Dimethoxycinnamic acid (from Step 1a)

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the 2,3-dimethoxycinnamic acid in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (approximately 2 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(2,3-dimethoxyphenyl)propanoic acid, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to form 6,7-Dimethoxy-1-indanone

  • Materials:

    • 3-(2,3-Dimethoxyphenyl)propanoic acid (from Step 1b)

    • Polyphosphoric acid (PPA)

    • Ice water

  • Procedure:

    • Place the 3-(2,3-dimethoxyphenyl)propanoic acid in a round-bottomed flask.

    • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

    • Heat the mixture with stirring to 80-90°C for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6,7-dimethoxy-1-indanone.

Step 3: Regioselective Bromination to form this compound [2][3]

  • Materials:

    • 6,7-Dimethoxy-1-indanone (from Step 2)

    • Bromine (Br₂)

    • Potassium carbonate (K₂CO₃)

    • Chloroform (CHCl₃)

    • Saturated sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve 6,7-dimethoxy-1-indanone (1.0 equivalent) in chloroform in a round-bottomed flask.

    • Add potassium carbonate (1.5 equivalents).

    • Cool the suspension to 0°C in an ice bath with stirring.

    • Slowly add a solution of bromine (1.0 equivalent) in chloroform dropwise to the cooled suspension. The reaction should be carried out with the exclusion of light.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

    • Separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthetic_Route Start 2,3-Dimethoxy- benzaldehyde Step1a Step 1a: Doebner Condensation Start->Step1a Intermediate1 2,3-Dimethoxy- cinnamic acid Step1b Step 1b: Catalytic Hydrogenation Intermediate1->Step1b Intermediate2 3-(2,3-Dimethoxy- phenyl)propanoic acid Step2 Step 2: Friedel-Crafts Acylation Intermediate2->Step2 Intermediate3 6,7-Dimethoxy- 1-indanone Step3 Step 3: Regioselective Bromination Intermediate3->Step3 Product 4-Bromo-6,7-dimethoxy- 1-indanone Step1a->Intermediate1 Malonic acid, Pyridine, Piperidine Step1b->Intermediate2 H₂, Pd/C Step2->Intermediate3 Polyphosphoric acid Step3->Product Br₂, K₂CO₃

References

Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanones are a pivotal class of bicyclic ketones that form the core structure of numerous biologically active compounds and are key intermediates in the synthesis of various pharmaceuticals.[1][2] The intramolecular Friedel-Crafts acylation is a robust and widely employed synthetic strategy for constructing the indanone framework.[2][3] This method typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid catalyst.[2] The choice of starting material, catalyst, and reaction conditions significantly impacts the yield and purity of the resulting indanone.

This document provides detailed experimental protocols, comparative data for different catalytic systems, and troubleshooting guidance for the synthesis of indanones via Friedel-Crafts acylation.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation for indanone synthesis proceeds through the formation of an acylium ion electrophile. This electrophile then undergoes an electrophilic aromatic substitution reaction on the tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone.[2][4]

There are two primary approaches for this transformation:

  • Two-Step Protocol via Acyl Chlorides: This method involves the initial conversion of a 3-arylpropionic acid to its more reactive acyl chloride derivative, which is then cyclized in the presence of a Lewis acid catalyst. While often providing higher yields under milder conditions, this route generates corrosive byproducts.[2]

  • Direct Cyclization of Carboxylic Acids: This one-step approach is considered more environmentally benign as it produces water as the only theoretical byproduct.[2] However, it frequently necessitates stronger acid catalysts and more forcing reaction conditions.[5]

Below is a generalized workflow for the synthesis of indanones via Friedel-Crafts acylation.

G cluster_0 Starting Material Preparation cluster_1 Friedel-Crafts Acylation cluster_2 Work-up and Purification start 3-Arylpropionic Acid acyl_chloride 3-Arylpropionyl Chloride start->acyl_chloride  Thionyl chloride or  Oxalyl chloride reaction_acid Intramolecular Cyclization (Brønsted Acid, e.g., TfOH) start->reaction_acid reaction_acyl Intramolecular Cyclization (Lewis Acid, e.g., AlCl₃) acyl_chloride->reaction_acyl workup Quenching, Extraction, and Washing reaction_acyl->workup reaction_acid->workup purification Column Chromatography or Recrystallization workup->purification product Purified Indanone purification->product

Caption: Generalized workflow for indanone synthesis.

The following diagram illustrates the reaction mechanism.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation and Product Formation R-C(=O)Cl R-C(=O)Cl Acylium_Complex R-C(=O)-Cl⁺-Al⁻Cl₃ R-C(=O)Cl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [R-C=O]⁺ + [AlCl₄]⁻ Acylium_Complex->Acylium_Ion Arene Arene-R Sigma_Complex Sigma Complex Arene->Sigma_Complex + [R-C=O]⁺ Indanone Indanone Sigma_Complex->Indanone - H⁺

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocols

Protocol 1: Indanone Synthesis via Acyl Chloride using Aluminum Chloride

This protocol is adapted from established procedures for the intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides.[2][6]

Materials:

  • 3-Arylpropionic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the 3-arylpropionic acid in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents).

    • Allow the reaction to stir at 0 °C and then warm to room temperature until the conversion to the acyl chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by TLC/GC-MS).

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.[6]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using Triflic Acid

This protocol is based on the use of a strong Brønsted acid for the direct cyclization of carboxylic acids.[6]

Materials:

  • 3-Arylpropionic acid

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Triflic acid (TfOH)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the 3-arylpropionic acid.

    • Add an anhydrous solvent such as DCE or DCM (typically at a concentration of 0.1-0.5 M).[6]

    • Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition and Reaction:

    • Slowly add triflic acid (1.5-5.0 equivalents) dropwise via a syringe.[6]

    • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).[6]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical for the successful synthesis of indanones. The following table summarizes the performance of various catalysts under different conditions.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionic acidPolyphosphoric acid (PPA)Neat80-900.590U.S. Patent 4,166,131[7]
3-(p-tolyl)propionic acidAlCl₃Dichloromethane0 to RT-High[6]
3-Arylpropionic acidsTriflic acid (TfOH)Dichloromethane25-80-Good[6]
3-Arylpropionic acidsNiobium(V) chloride (NbCl₅)-Room Temp-Good[1][8]
Meldrum's acid derivativesScandium(III) triflate (Sc(OTf)₃)---Very Good[1]
3-Arylpropionic acidsTerbium(III) triflate (Tb(OTf)₃)o-dichlorobenzene250245-86[5][9]
3-Phenylpropionyl chlorideAluminum chloride (AlCl₃)Benzene--90[1]
2-AlkylcinnamaldehydesIron(III) chloride (FeCl₃)Acetic anhydrideRoom Temp--[6]

Troubleshooting and Optimization

Common issues encountered during the synthesis of indanones via Friedel-Crafts acylation and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate catalyst choice.- Deactivated aromatic ring due to electron-withdrawing groups.- Moisture contamination quenching the catalyst.[6]- Screen different Lewis or Brønsted acids.- For deactivated rings, stronger catalysts (e.g., TfOH) and higher temperatures may be required.- Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[6]
Formation of Isomers or Byproducts - Intermolecular reactions.- Rearrangement of the acylium ion (less common in acylation).- Adjust stoichiometry and reaction time.- Lowering the reaction temperature may improve selectivity.
Incomplete Reaction - Insufficient catalyst amount.- Reaction time is too short.- Low reaction temperature.- Increase the amount of catalyst.- Extend the reaction time and monitor closely by TLC/GC-MS.- Gradually increase the reaction temperature.

References

Application Notes and Protocols: Synthesis of Neurological Disorder Drug Candidates Using 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the utility of 4-Bromo-6,7-dimethoxy-1-indanone as a key intermediate in the synthesis of drug candidates for neurological disorders, particularly Alzheimer's disease. The document outlines the rationale for its use, key synthetic strategies, and detailed experimental protocols.

Application Notes

Introduction to 1-Indanone Derivatives in Neuropharmacology

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential in treating neurological disorders due to their structural resemblance to the core of Donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[3][4] The 5,6-dimethoxy substitution pattern on the indanone ring is particularly crucial for effective interaction with the peripheral anionic site (PAS) of the cholinesterase enzyme.[4]

Rationale for Using this compound

This compound serves as a versatile starting material for the synthesis of novel neurological drug candidates. The bromine atom at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the target compounds. This strategic functionalization can lead to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate different pathological pathways in neurodegenerative diseases.

Therapeutic Targets and Mechanism of Action

Drug candidates synthesized from this compound are primarily designed to target key enzymes and pathways implicated in the pathogenesis of Alzheimer's disease:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which is beneficial for cognitive function.[5][6]

  • Beta-secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients.[4][7] Inhibition of BACE-1 can reduce the formation of these neurotoxic plaques.

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are also hallmarks of neurodegenerative diseases.[8][9] Some indanone derivatives have shown potential to mitigate these processes.[10]

The development of MTDLs that can address multiple targets is a promising strategy for complex diseases like Alzheimer's.[7][11]

Data Presentation: Inhibitory Activities of Synthesized Indanone Derivatives

The following table summarizes the in vitro inhibitory activities of representative Donepezil analogues synthesized from 1-indanone precursors. This data highlights the potential for developing potent inhibitors for key enzymatic targets in Alzheimer's disease.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Analogue 4 hAChE4.11Donepezil 6.21
BACE-118.3194

Table 1: Comparison of inhibitory concentrations (IC50) of a synthesized Donepezil analogue (Compound 4) and Donepezil against human acetylcholinesterase (hAChE) and beta-secretase 1 (BACE-1).[7]

Experimental Protocols

The following protocols are representative methods for the synthesis of neurological drug candidates using 1-indanone derivatives. While these protocols may not start directly from this compound, they illustrate the key chemical transformations that can be adapted for this starting material.

General Synthesis of 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one

This protocol describes the aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-piperidine-4-carboxaldehyde, a key step in the synthesis of Donepezil and its analogues.[12]

Materials:

  • 5,6-dimethoxy-1-indanone

  • N-benzyl-piperidine-4-carboxaldehyde

  • Sodium hydroxide (NaOH) flakes

  • Methanol

  • 5% Acetic acid

Procedure:

  • Dissolve 5,6-dimethoxy-1-indanone (0.10 mol) in methanol (80 mL) in a reaction flask and stir under an inert atmosphere at room temperature.[12]

  • Slowly add NaOH flakes (0.32 mol) to the solution.[12]

  • Add N-benzyl-piperidine-4-carboxaldehyde (0.10 mol) to the reaction mixture.[12]

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (1:1) mobile phase.[12]

  • Once the reaction is complete, filter the solid product formed.[12]

  • Wash the solid with 5% acetic acid and then with methanol.[12]

  • Dry the product to obtain 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxyindan-1-one.[12]

Synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one (Donepezil Analogue)

This protocol details the selective reduction of the double bond in an α,β-unsaturated ketone to yield a Donepezil analogue.[13]

Materials:

  • α,β-unsaturated ketone precursor (e.g., from protocol 3.1)

  • Degassed Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C)

  • Thioanisole

  • Hydrogen (H2) gas

Procedure:

  • Dissolve the α,β-unsaturated ketone (0.28 mmol) in degassed THF (2.5 mL).[13]

  • Add 10% Pd/C (10 mg, wet support) to the solution.[13]

  • Seal the reaction flask with a rubber septum and purge with H2 gas.[13]

  • Add a controlled amount of thioanisole (as a catalyst poison to prevent ketone reduction).[13]

  • Stir the reaction mixture at room temperature overnight under an H2 atmosphere.[13]

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the product.[13]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in these application notes.

G cluster_synthesis Synthetic Workflow start 4-Bromo-6,7-dimethoxy- 1-indanone intermediate1 Aldol Condensation with Aldehyde start->intermediate1 Step 1 intermediate3 Cross-Coupling (e.g., Suzuki, Buchwald) start->intermediate3 Alternative Step 1 intermediate2 Unsaturated Indanone Derivative intermediate1->intermediate2 Step 2 final_product Neurological Disorder Drug Candidate intermediate2->final_product Final Steps (e.g., Reduction) intermediate4 Functionalized Indanone Derivative intermediate3->intermediate4 Step 2 intermediate4->final_product Final Steps

Caption: Synthetic pathways for drug candidates from this compound.

G cluster_pathway Alzheimer's Disease Pathogenesis and Drug Targets APP Amyloid Precursor Protein (APP) Abeta Aβ Peptides APP->Abeta cleavage by BACE1 BACE-1 (β-secretase) ACh Acetylcholine Synapse Cholinergic Synapse ACh->Synapse neurotransmission AChE AChE AChE->Synapse hydrolysis of ACh Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques aggregation Drug Indanone-based Drug Candidate Drug->BACE1 Inhibits Drug->AChE Inhibits

Caption: Drug targets in the Alzheimer's disease pathway.

G cluster_logic Multi-Target-Directed Ligand (MTDL) Rationale IndanoneCore 5,6-Dimethoxy- 1-indanone Core AChE_PAS AChE Peripheral Anionic Site (PAS) IndanoneCore->AChE_PAS Binds to PiperidineMoiety N-benzylpiperidine Moiety AChE_CAS AChE Catalytic Active Site (CAS) PiperidineMoiety->AChE_CAS Binds to Linker Linker Group BACE1_Site BACE-1 Catalytic Site Linker->BACE1_Site Interacts with

Caption: Pharmacophore model for dual AChE and BACE-1 inhibitors.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. 4-Bromo-6,7-dimethoxy-1-indanone is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the introduction of diverse substituents at the 4-position, facilitating the exploration of structure-activity relationships.

This document provides detailed protocols and application notes for performing the Suzuki coupling reaction on this compound. Given that this compound is an electron-rich aryl bromide, careful optimization of reaction conditions is often necessary to achieve high yields and purity.

General Considerations for Suzuki Coupling of Electron-Rich Aryl Bromides

The electron-donating methoxy groups on the aromatic ring of this compound can make the oxidative addition step of the catalytic cycle more challenging compared to electron-poor or neutral aryl bromides.[1][2] Therefore, the choice of catalyst, ligand, base, and solvent system is critical for a successful transformation.

Key factors for optimization include:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. For electron-rich aryl bromides, catalysts incorporating bulky, electron-donating phosphine ligands are often effective.[1]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Buchwald and other biaryl phosphine ligands are commonly used for challenging couplings.[2]

  • Base: The base is required to activate the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction outcome, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][4][5]

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][4][6] The presence of water is often crucial for the activity of inorganic bases.

Summary of Typical Suzuki Coupling Conditions for Aryl Bromides

The following table summarizes common conditions for the Suzuki coupling of aryl bromides with arylboronic acids, which can serve as a starting point for the optimization of the reaction with this compound.

ComponentExample Reagents/ConditionsMolar Equivalents (relative to aryl bromide)Typical ConcentrationNotes
Aryl Bromide This compound1.00.1 - 0.5 MEnsure high purity of the starting material.
Boronic Acid Arylboronic acid or ester1.1 - 1.5-Purity is critical; impurities can inhibit the catalyst.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)-Catalyst loading may need to be increased for less reactive substrates.
Ligand (if required)0.02 - 0.1 (2-10 mol%)-Often used with Pd₂(dba)₃ or other ligandless Pd sources.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH2.0 - 3.0-The choice of base can be solvent-dependent.[1]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O, THF/H₂O--Solvents should be degassed to remove oxygen, which can deactivate the catalyst.
Temperature 80 - 110 °C--Higher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hours--Monitor reaction progress by TLC or LC-MS.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a general workflow for a Suzuki coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure the removal of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Catalytic Cycle of the Suzuki Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

G cluster_reactants cluster_products pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide  Oxidative  Addition (R¹-X) pd2_base R¹-Pd(II)L_n-OR' pd2_halide->pd2_base  Base (⁻OR') pd2_boron [R¹-Pd(II)L_n-R²]⁺[B(OR')₃X]⁻ pd2_base->pd2_boron  Transmetalation (R²-B(OR')₂) pd2_boron->pd0  Reductive  Elimination product R¹-R² r1x R¹-X r2b R²-B(OR)₂ base Base prod R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X) to form a Pd(II) intermediate.[5][6]

  • Transmetalation: The organic group (R²) from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[3][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][6]

Troubleshooting and Optimization

Low yields or failed reactions with electron-rich aryl bromides like this compound are common and can often be attributed to the following:[1]

  • Catalyst Deactivation: Ensure all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.

  • Inefficient Oxidative Addition: Consider using a more electron-rich ligand or a more active palladium precatalyst. Increasing the reaction temperature may also be beneficial.

  • Poor Base/Solvent Combination: The effectiveness of a base can be highly dependent on the solvent system.[1] Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures may be necessary.

  • Protodeboronation: The boronic acid can be susceptible to decomposition, especially at elevated temperatures. Using a slight excess of the boronic acid can help to mitigate this.

By carefully considering these factors and systematically optimizing the reaction conditions, the Suzuki coupling of this compound can be a robust and efficient method for the synthesis of a wide array of derivatives for drug discovery and development.

References

Application Notes and Protocols for the Heck Reaction of Substituted Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and has been widely adopted in the pharmaceutical and materials science industries. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by alkene coordination and insertion, and finally β-hydride elimination to afford the product and regenerate the catalyst.[1]

These application notes provide a comprehensive guide to developing Heck reaction conditions for substituted bromo-indanones, a structural motif of interest in medicinal chemistry. Due to a lack of specific literature precedents for the intermolecular Heck reaction of substituted bromo-indanones, the following protocols and conditions are based on well-established procedures for analogous aryl bromides. Optimization for specific bromo-indanone substrates is highly recommended.

General Considerations for the Heck Reaction of Bromo-indanones

The success of a Heck reaction is contingent on the careful selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalyst precursors.[1] The active Pd(0) species is typically generated in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can be beneficial for challenging substrates.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are typically used to facilitate the dissolution of reactants and catalyst components.

  • Temperature: Reaction temperatures generally range from 80 to 140 °C. Microwave irradiation can be employed to accelerate the reaction.

Summary of Reaction Conditions for Analogous Aryl Bromides

The following tables summarize typical conditions for the Heck reaction of various aryl bromides with styrenes and acrylates, which can serve as a starting point for the optimization of reactions with substituted bromo-indanones.

Table 1: Heck Reaction Conditions for Aryl Bromides with Styrenes

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (4)NEt₃ (1.5)DMF1001695
1-Bromo-4-nitrobenzenePd(OAc)₂ (1)NoneNaOAc (2)DMF1201288
4-BromotoluenePdCl₂(PPh₃)₂ (3)NoneK₂CO₃ (2)DMA1302492
1-BromonaphthalenePd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (2)Acetonitrile801890

Table 2: Heck Reaction Conditions for Aryl Bromides with Acrylates

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NEt₃ (1.2)Toluene1102493
1-Bromo-2-methylbenzeneEthyl acrylatePd(OAc)₂ (2)NoneK₂CO₃ (2)DMF1401085
3-BromopyridineMethyl acrylatePd(PPh₃)₄ (5)NoneNEt₃ (1.5)Dioxane1001689
1-Bromo-4-fluorobenzenet-Butyl acrylatePd(OAc)₂ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)Cyclopentyl methyl ether1001291

Experimental Protocols (General Procedures)

The following are generalized protocols for the Heck reaction of a substituted bromo-indanone with styrene and an acrylate. These should be adapted and optimized for the specific substrates being used.

Protocol 1: Heck Reaction of a Substituted Bromo-indanone with Styrene

Materials:

  • Substituted Bromo-indanone (1.0 equiv)

  • Styrene (1.2-1.5 equiv)

  • Palladium(II) acetate (1-2 mol%)

  • Triphenylphosphine (2-4 mol%)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted bromo-indanone, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF to the flask, followed by the styrene.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted indanone.

Protocol 2: Heck Reaction of a Substituted Bromo-indanone with an Acrylate Ester

Materials:

  • Substituted Bromo-indanone (1.0 equiv)

  • Acrylate ester (e.g., ethyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (1-2 mol%)

  • Triphenylphosphine (2-4 mol%)

  • Triethylamine (1.5-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the substituted bromo-indanone, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous toluene as the solvent, followed by the acrylate ester and triethylamine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord -L PdII_Alkene Ar-Pd(II)L(Alkene)(X) Alkene_Coord->PdII_Alkene +Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)L(X) Mig_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH H-Pd(II)L₂(X) Beta_Hydride->PdH + Product Red_Elim Reductive Elimination PdH->Red_Elim + Base Red_Elim->Pd0 - HB⁺X⁻

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Bromo-indanone, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Solvent and Alkene Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Heck reaction represents a versatile and powerful tool for the derivatization of substituted bromo-indanones. While direct literature precedents are limited, the general principles of the Heck reaction, along with data from analogous aryl bromide systems, provide a solid foundation for developing successful reaction conditions. The protocols and data presented herein should serve as a valuable starting point for researchers. It is crucial to emphasize that experimental optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve high yields and selectivity for specific substituted bromo-indanone substrates.

References

Application Note: High-Purity Isolation of 4-Bromo-6,7-dimethoxy-1-indanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the purification of 4-Bromo-6,7-dimethoxy-1-indanone, a key intermediate in synthetic chemistry, using normal-phase flash column chromatography. The described methodology employs a silica gel stationary phase with a gradient elution system of hexane and ethyl acetate to effectively separate the target compound from reaction by-products and unreacted starting materials. This protocol is designed to yield a final product of high purity suitable for subsequent stages of drug development and chemical synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Following its synthesis, the crude product often contains impurities that must be removed to ensure the integrity of subsequent reactions. Column chromatography is a highly effective technique for this purification, offering superior separation based on the differential adsorption of compounds to a stationary phase.[1] This document outlines a robust flash chromatography protocol optimized for the purification of this specific indanone derivative.

Materials and Equipment

A comprehensive list of necessary chemicals and equipment is provided below.

Table 1: Materials and Reagents

CategoryItemGrade
Chemicals Crude this compoundSynthesis Grade
Silica Gel230-400 mesh
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Consumables TLC Plates (Silica Gel 60 F₂₅₄)-
Glass Wool or Cotton-
SandAcid-washed

Table 2: Equipment

TypeItem
Chromatography Glass Chromatography Column (appropriate size)
Flash Chromatography System (Optional)
Solvent Reservoir / Separatory Funnel
Glassware Round Bottom Flasks
Beakers, Erlenmeyer Flasks
Analysis & Processing Thin Layer Chromatography (TLC) Chamber
UV Lamp (254 nm)
Rotary Evaporator
Fraction Collector or Test Tubes

Experimental Protocol

Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine an optimal solvent system using Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate.

  • Development: Develop several plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Visualization: Visualize the developed plates under a UV lamp (254 nm).

  • Selection: The ideal eluent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]

Column Preparation (Slurry Method)
  • Silica Quantity: Use a silica gel to crude product weight ratio of approximately 50:1 for effective separation.[1]

  • Slurry Preparation: In a beaker, create a slurry of the required silica gel in the initial, least polar mobile phase (e.g., 100% Hexane or 95:5 Hexane/EtOAc). Stir gently to remove air bubbles.[2]

  • Column Packing: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (1 cm) of sand.

  • Pouring: Gently pour the silica slurry into the vertically clamped column, continuously tapping the side to ensure even packing and prevent air bubble entrapment.[1]

  • Equilibration: Drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top of the silica to prevent disturbance during sample loading. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase. Never let the column run dry.[1]

Sample Loading (Dry Loading Method)

Dry loading is recommended for solid samples as it often results in better separation.

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorption: Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Drying: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]

  • Loading: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the prepared column.

Elution and Fraction Collection
  • Elution: Begin elution with the initial non-polar solvent system determined by TLC.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient might be from 5% to 20% EtOAc in hexane. This gradient approach is effective for separating compounds with different polarities.[2]

  • Collection: Collect fractions of equal volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

  • Monitoring: Monitor the composition of the collected fractions by TLC to identify which contain the pure product.

Product Isolation
  • Pooling: Combine the fractions that contain the pure target compound, as identified by TLC.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Summary

The following tables summarize the typical parameters and expected results for the purification process.

Table 3: Recommended Chromatography Conditions

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (EtOAc)
Elution Method Gradient Elution (e.g., 5% to 20% EtOAc in Hexane)
Sample Loading Dry Loading onto Silica Gel
Flow Rate ~10-15 mL/min (for a medium-sized column)
Detection TLC with UV visualization (254 nm)

Table 4: Expected Results

ParameterExpected Outcome
Rf Value ~0.3 in 4:1 Hexane/EtOAc (Varies with exact solvent system)
Purity >98% (as determined by HPLC or NMR)
Yield Typically 80-95% recovery from the loaded crude material, depending on purity
Appearance Off-white to pale yellow solid

Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve adsorb Adsorb onto Silica dissolve->adsorb dry_load Dry to Free-Flowing Powder adsorb->dry_load load Load Sample onto Column dry_load->load pack Pack Column with Silica Gel Slurry pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Evaporation (Rotary Evaporator) pool->evap pure Purified Product evap->pure

Workflow for the column chromatography purification of this compound.

Troubleshooting

Table 5: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Column was packed unevenly- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully, avoiding air bubbles.
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Elutes Too Slowly (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Cracked or Channeled Column - Column ran dry.- Packing was not uniform.- Always keep the solvent level above the silica bed.- Ensure the slurry is homogenous and packed evenly by tapping.
Streaking on TLC Plate - Sample is too concentrated.- Sample is insoluble in the mobile phase.- Dilute the sample before spotting on the TLC plate.- Add a stronger, more polar solvent to aid dissolution.

References

Application Notes and Protocols: Synthesis of 2-Amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have shown promise as anticancer and insecticidal agents. Their mechanism of action is often attributed to the induction of apoptosis, making them attractive candidates for further investigation in drug discovery and development. This document provides detailed protocols for the synthesis of these derivatives via one-pot, three-component reactions under both conventional heating and microwave irradiation, along with their biological evaluation.

I. Synthesis of 2-Amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile Derivatives

A one-pot, three-component reaction is a highly efficient method for the synthesis of 2-amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. This approach involves the condensation of an aromatic aldehyde, 4-bromo-indan-1-one, and malononitrile in the presence of a basic catalyst. Both conventional heating and microwave irradiation techniques can be employed, with the latter offering significant advantages in terms of reduced reaction times and improved yields.[1]

A. Reaction Scheme

The general reaction scheme for the synthesis is as follows:

G cluster_product Product A Aromatic Aldehyde (Ar-CHO) F 2-Amino-6-bromo-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile A->F B 4-Bromo-indan-1-one B->F C Malononitrile C->F D Piperidine (Catalyst) Ethanol (Solvent) D->F E Heat (Conventional or Microwave) E->F Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade drug 2-Amino-6-bromo-4-aryl-5H- indeno[1,2-b]pyridine-3-carbonitrile cdk2 CDK2 Inhibition drug->cdk2 Inhibits arrest Cell Cycle Arrest (G1/S Phase) cdk2->arrest Leads to bcl2 Bcl-2 Downregulation arrest->bcl2 bax Bax Upregulation arrest->bax caspase9 Caspase-9 Activation bcl2->caspase9 Inhibits bax->caspase9 Promotes caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes Synthesis_Workflow start Start reactants Mix Reactants: Aromatic Aldehyde, 4-Bromo-indan-1-one, Malononitrile, Piperidine, Ethanol start->reactants reaction Reaction: Conventional Heating (Reflux) or Microwave Irradiation reactants->reaction workup Work-up: Cooling, Filtration, Washing with Ethanol reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: NMR, IR, Mass Spectrometry, Elemental Analysis purification->characterization end End Product characterization->end Biological_Evaluation_Workflow start Start with Synthesized Compound cell_culture Prepare Human Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 Values cell_culture->cytotoxicity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis_assay mechanism Mechanism of Action Studies: Western Blot for Apoptotic Proteins (Bcl-2, Caspases) apoptosis_assay->mechanism data_analysis Data Analysis and Interpretation mechanism->data_analysis end Conclusion on Biological Activity data_analysis->end

References

Troubleshooting & Optimization

How to improve the yield of 4-Bromo-6,7-dimethoxy-1-indanone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6,7-dimethoxy-1-indanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing substituted 1-indanones is the intramolecular Friedel-Crafts acylation.[1][2] This typically involves the cyclization of a 3-arylpropionic acid precursor, in this case, 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid. The reaction can be performed in two main ways:

  • Two-Step Protocol: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

  • One-Pot Protocol: The carboxylic acid is directly cyclized using a strong Brønsted acid or "superacid" like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (triflic acid, TfOH), which acts as both the catalyst and a dehydrating agent.[4][5]

Q2: What are the critical factors that influence the reaction yield?

Several factors are crucial for maximizing the yield of this compound:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing or completely inhibiting the reaction.[4][6] It is essential to use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Catalyst Choice and Stoichiometry: The choice between a Lewis acid (AlCl₃, SnCl₄) and a Brønsted acid (PPA, TfOH) can impact yield and side product formation.[5] For Friedel-Crafts acylations, a stoichiometric amount or more of the Lewis acid catalyst is often required because the product ketone can form a stable complex with it.[1]

  • Reaction Temperature: Temperature control is vital. The initial addition of the catalyst is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion.[3]

  • Substrate Purity: The purity of the starting 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid is paramount. Impurities can lead to side reactions and complicate the final purification.

  • Reaction Concentration (Dilution): For intramolecular reactions, running the synthesis at high dilution can favor the desired cyclization over intermolecular side reactions, where two different molecules react with each other.[6]

Q3: How can I effectively monitor the reaction's progress?

The progress of the synthesis should be monitored to determine the point of completion and to avoid the formation of degradation products from prolonged reaction times. The two most common methods are:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.[3] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting acid and the indanone product.

  • Gas Chromatography-Mass Spectrometry (GC/MS): For a more quantitative assessment, GC/MS analysis of reaction aliquots can confirm the formation of the product by its mass and provide an estimate of its purity.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

dot

Caption: Troubleshooting workflow for addressing low product yield.

Problem 1: Low or No Yield of the Desired Indanone

  • Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material or no formation of the product spot/peak.

  • Possible Cause A: Inactivated Catalyst. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[4]

    • Solution: Ensure all glassware is rigorously oven-dried before use. Use commercially available anhydrous solvents or distill them from an appropriate drying agent. Run the reaction under a positive pressure of an inert gas like nitrogen or argon. Use a fresh, unopened container of the catalyst if possible.[4]

  • Possible Cause B: Suboptimal Reaction Temperature or Time. The reaction may be too slow at the current temperature, or it may not have been allowed to run for a sufficient duration.

    • Solution: Systematically vary the reaction temperature. While the initial addition of the catalyst should be cold, the reaction may require warming to room temperature or even gentle refluxing to proceed to completion.[7] Monitor the reaction by TLC every 30-60 minutes until the starting material is consumed.

  • Possible Cause C: Deactivated Aromatic Ring. The bromine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the Friedel-Crafts cyclization more difficult.[4]

    • Solution: More forcing reaction conditions may be necessary. This can include using a stronger catalyst system (e.g., triflic acid instead of AlCl₃), higher temperatures, or longer reaction times.[5][7]

Problem 2: Formation of Multiple Products and Purification Difficulties

  • Symptoms: TLC plate shows multiple spots, or the crude NMR spectrum is complex, indicating a mixture of isomers or byproducts. The product may be difficult to crystallize.

  • Possible Cause A: Formation of Regioisomers. The intramolecular acylation can potentially occur at a different position on the aromatic ring, leading to an isomeric indanone product. The directing effects of the two methoxy groups and the bromine atom govern the regioselectivity.[4]

    • Solution: The choice of solvent and catalyst can significantly influence regioselectivity. For some indanone syntheses, using nitromethane as a solvent has been shown to provide optimal selectivity.[8] When using polyphosphoric acid (PPA), varying its concentration (i.e., the P₂O₅ content) can favor the formation of one regioisomer over another.[4]

  • Possible Cause B: Intermolecular Reaction. Instead of cyclizing, the activated acyl chloride (or protonated carboxylic acid) may react with another molecule of the starting material, leading to high molecular weight byproducts.

    • Solution: Perform the reaction under high-dilution conditions. This is achieved by adding the substrate slowly to a larger volume of solvent containing the catalyst, which favors the intramolecular pathway.[6]

  • Possible Cause C: Impure Starting Material.

    • Solution: Purify the 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid precursor by recrystallization or column chromatography before proceeding with the cyclization step.

Data Presentation: Catalyst and Condition Comparison

The yield of intramolecular Friedel-Crafts acylations is highly dependent on the chosen conditions. Below is a summary of results for the synthesis of various substituted 1-indanones from the literature, which can guide optimization.

Starting MaterialCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
3-(2-Bromophenyl)propanoic acid1. SOCl₂ 2. AlCl₃ (1.65 eq)1. 1,2-Dichloroethane 2. Dichloromethane1. Reflux 2. <271. 24 2. 386%[3]
3-(2-Bromophenyl)propionic acidTriflic Acid (3 eq)Dichloromethane80-High[3]
3-Arylpropionic AcidsTb(OTf)₃ (catalytic)o-Dichlorobenzene250-up to 74%[2]
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic AcidNeat100295%[2]
3-(4-Methoxyphenyl)propionic acidPPANeat80-900.590%[9]

Experimental Protocols

dot

SynthesisWorkflow General Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Work-up and Purification A Start: 3-(2-bromo-4,5-dimethoxyphenyl) propanoic acid B Add Thionyl Chloride (SOCl₂) in Anhydrous Solvent (e.g., DCE) A->B C Reflux to form Acyl Chloride Intermediate B->C E Slowly add Acyl Chloride solution C->E Transfer Intermediate D Prepare suspension of AlCl₃ in Anhydrous DCM at 0 °C D->E F Stir at RT, Monitor by TLC E->F G Quench reaction with ice-water F->G Once Complete H Extract with DCM, Wash with NaHCO₃ and Brine G->H I Dry, Concentrate, and Purify (Column Chromatography / Recrystallization) H->I J Final Product: This compound I->J

References

Common side reactions during the bromination of 6,7-dimethoxy-1-indanone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 6,7-dimethoxy-1-indanone. The information is designed to help anticipate and resolve common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when brominating 6,7-dimethoxy-1-indanone?

A1: The primary side products arise from over-bromination and depend significantly on the reaction conditions. The two most common side reactions are:

  • Dibromination: Introduction of a second bromine atom onto the molecule. This can occur at the alpha-position to the ketone (C2) or on the aromatic ring.

  • Aromatic Bromination: Direct bromination of the electron-rich benzene ring, in addition to the desired alpha-bromination. The positions of the methoxy groups strongly activate the aromatic ring, making this a likely side reaction.

Q2: I'm observing a significant amount of a dibrominated product. How can I minimize its formation?

A2: Dibromination is a common issue. To favor mono-bromination, consider the following:

  • Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., Br₂) to one equivalent or slightly less relative to the 6,7-dimethoxy-1-indanone.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of the second bromination.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: My reaction is turning black, and I'm getting a complex mixture of products. What could be the cause?

A3: A dark reaction color and a complex product mixture often indicate decomposition or polymerization. This can be caused by:

  • Excessively Harsh Conditions: High temperatures or prolonged reaction times can lead to degradation of the starting material or products.

  • Strongly Acidic or Basic Conditions: While necessary to catalyze the reaction, very strong acids or bases can promote side reactions and decomposition.

  • Presence of Impurities: Impurities in the starting material or solvent can sometimes catalyze unwanted side reactions.

Q4: Should I use acidic or basic conditions for the bromination?

A4: The choice between acidic and basic conditions will influence the regioselectivity and the types of side products observed.

  • Acidic Conditions (e.g., Acetic Acid): These conditions typically favor the formation of the enol, leading to alpha-bromination. However, with a highly activated aromatic ring, concurrent aromatic substitution can also occur.

  • Basic Conditions (e.g., KOH, K₂CO₃): These conditions generate the enolate, which is a very reactive nucleophile. This can lead to rapid alpha-bromination but may also promote other side reactions if not carefully controlled. For the structurally similar 5,6-dimethoxyindan-1-one, basic conditions at low temperatures have been shown to favor mono-bromination on the aromatic ring.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low yield of the desired 2-bromo-6,7-dimethoxy-1-indanone Over-bromination leading to dibromo-products.• Use a 1:1 stoichiometric ratio of indanone to bromine.• Add the bromine solution dropwise at a low temperature (e.g., 0 °C).• Monitor the reaction progress closely and quench it upon consumption of the starting material.
Aromatic bromination as a competing reaction.• Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can sometimes offer better selectivity for alpha-bromination over aromatic bromination.• For the related 5,6-dimethoxyindan-1-one, basic conditions at 0°C favored aromatic bromination.[1][2]
Incomplete reaction.• Ensure the reaction is stirred efficiently.• Confirm the purity of the starting material and reagents.• In acid-catalyzed reactions, ensure a sufficient amount of acid is present to facilitate enol formation.
Formation of multiple unidentified products Reaction conditions are too harsh, leading to decomposition.• Lower the reaction temperature.• Reduce the reaction time.• Consider a less aggressive brominating agent or catalytic system.
Photochemical side reactions.• Conduct the reaction in the dark or in a flask wrapped in aluminum foil, especially when using elemental bromine which can be light-sensitive.[1]
Difficulty in purifying the product The product is unstable under the purification conditions.• Use neutral or slightly acidic conditions during aqueous work-up.• Consider chromatography on silica gel with a non-polar to moderately polar eluent system.
Side products have similar polarity to the desired product.• Attempt recrystallization from a suitable solvent system to isolate the major product.• High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.

Quantitative Data Summary

The following table summarizes the results from the bromination of 5,6-dimethoxyindan-1-one, a close structural analog of 6,7-dimethoxy-1-indanone, under various conditions. These results can serve as a guide for predicting the outcome of the bromination of 6,7-dimethoxy-1-indanone.

Starting MaterialReaction ConditionsProduct(s)Yield (%)Reference
5,6-dimethoxyindan-1-oneBr₂ in Acetic Acid at room temperature2,4-Dibromo-5,6-dimethoxyindan-1-one95%[1][2]
5,6-dimethoxyindan-1-oneBr₂ with K₂CO₃ in CHCl₃ at room temperature2,4-Dibromo-5,6-dimethoxyindan-1-one & 4-Bromo-5,6-dimethoxyindan-1-one44% & 23%[1]
5,6-dimethoxyindan-1-oneBr₂ with K₂CO₃ in CHCl₃ at 0 °C4-Bromo-5,6-dimethoxyindan-1-one81%[1]
5,6-dimethoxyindan-1-oneBr₂ with KOH in CHCl₃ at 0 °C4-Bromo-5,6-dimethoxyindan-1-one79%[1][2]

Experimental Protocols

Protocol 1: Bromination under Acidic Conditions (adapted from Choi and Ma, 2007) [1]

This protocol is based on the bromination of 5,6-dimethoxyindan-1-one, which resulted in a dibrominated product.

  • Dissolution: Dissolve 5,6-dimethoxyindan-1-one (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise at room temperature. The reaction should be protected from light.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into ice water.

  • Isolation: Collect the precipitate by filtration, wash with water, and then recrystallize from methanol to obtain the purified product.

Protocol 2: Bromination under Basic Conditions (adapted from Choi and Ma, 2007) [1]

This protocol, based on the bromination of 5,6-dimethoxyindan-1-one, favored mono-bromination on the aromatic ring.

  • Suspension: Suspend 5,6-dimethoxyindan-1-one (1 equivalent) and potassium carbonate (1.5 equivalents) in chloroform.

  • Cooling: Cool the suspension in an ice bath.

  • Addition of Bromine: Add a solution of bromine (1 equivalent) in chloroform dropwise to the cooled suspension. Protect the reaction from light.

  • Reaction: Stir the mixture in the ice bath for 1 hour.

  • Work-up: Filter the reaction mixture to remove the base.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the product.

Visualizations

Bromination_Pathways Start 6,7-Dimethoxy-1-indanone Alpha_Bromo 2-Bromo-6,7-dimethoxy-1-indanone (Desired Product) Start->Alpha_Bromo Br₂, Acidic Conditions Aromatic_Bromo Aromatic-Bromo-6,7-dimethoxy-1-indanone (Side Product) Start->Aromatic_Bromo Br₂, Basic Conditions (potential) Di_Bromo Dibromo-6,7-dimethoxy-1-indanone (Side Product) Alpha_Bromo->Di_Bromo Excess Br₂ Aromatic_Bromo->Di_Bromo Excess Br₂

Caption: Potential reaction pathways in the bromination of 6,7-dimethoxy-1-indanone.

Troubleshooting_Workflow Start Start Bromination Reaction Monitor Monitor Reaction (TLC/GC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem LowYield Low Yield of Desired Product Problem->LowYield Yes MultipleProducts Multiple Products / Decomposition Problem->MultipleProducts Yes End Reaction Successful Problem->End No CheckStoichiometry Check Stoichiometry (≤1 eq. Br₂) LowYield->CheckStoichiometry LowerTemp Lower Reaction Temperature MultipleProducts->LowerTemp CheckStoichiometry->LowerTemp ReduceTime Reduce Reaction Time LowerTemp->ReduceTime MilderReagent Consider Milder Brominating Agent (e.g., NBS) ReduceTime->MilderReagent Optimize Optimize Conditions & Repeat MilderReagent->Optimize Optimize->Start

Caption: A troubleshooting workflow for optimizing the bromination reaction.

References

Troubleshooting low conversion in Friedel-Crafts cyclization of arylpropionic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in the intramolecular Friedel-Crafts cyclization of arylpropionic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts cyclization of an arylpropionic acid is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield intramolecular Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. The most common culprits for low or no yield are related to the reactants, catalyst, and reaction conditions. Ensure all glassware was rigorously dried, as many catalysts used for this reaction, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your arylpropionic acid substrate, as certain impurities can inhibit the reaction.

Q2: How can I ensure my Lewis acid catalyst (e.g., AlCl₃) is active?

A2: Lewis acid catalysts like aluminum chloride are extremely hygroscopic. Exposure to atmospheric moisture will lead to deactivation.[1] Always use a fresh bottle of the catalyst or one that has been stored properly in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used.

Q3: I am using the arylpropionic acid directly, not the acid chloride. Could this be the reason for the low conversion?

A3: While direct cyclization of the carboxylic acid is possible, it is often more challenging than using the corresponding acyl chloride.[3] The carboxylic acid is less reactive and requires harsher conditions, such as high temperatures and strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[4][5] If you are using a traditional Lewis acid like AlCl₃ with the carboxylic acid, the reaction may be sluggish. Converting the arylpropionic acid to the more reactive acyl chloride with an agent like thionyl chloride (SOCl₂) prior to cyclization often leads to significantly higher yields under milder conditions.[6]

Q4: My aromatic ring has a substituent. Could this be inhibiting the reaction?

A4: Yes, the nature of the substituents on the aromatic ring plays a critical role. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and therefore, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards the reaction, often preventing it from proceeding.[2] Conversely, electron-donating groups activate the ring and facilitate the reaction.

Q5: I am observing the formation of a dark, tarry material in my reaction flask. What is the likely cause?

A5: The formation of dark, tarry materials often indicates side reactions or decomposition of the starting material or product. This can be caused by several factors, including:

  • Reaction temperature is too high: Overheating can lead to polymerization and decomposition.

  • Presence of impurities: Impurities in the starting materials or solvent can catalyze side reactions.

  • Prolonged reaction time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in product degradation.

Consider running the reaction at a lower temperature and monitoring its progress by techniques like TLC or GC to determine the optimal reaction time.

Issue 2: Catalyst and Reagent Stoichiometry

Q1: I am using a catalytic amount of AlCl₃ for the cyclization, but the conversion is low. Why is this?

A1: In Friedel-Crafts acylation, unlike alkylation, the ketone product forms a stable complex with the Lewis acid catalyst.[7] This complex effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is generally required to drive the reaction to completion.[7]

Q2: Are there any catalytic alternatives to stoichiometric Lewis acids?

A2: Yes, the development of catalytic and greener Friedel-Crafts acylations is an active area of research. Some alternatives that can be used in catalytic amounts include:

  • Strong Brønsted acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) can act as both catalyst and solvent.[4][5] Eaton's reagent (a solution of P₂O₅ in MSA) is another effective option.[1]

  • Solid acid catalysts: Zeolites and clays, such as H-Beta zeolites, have been shown to effectively catalyze the intramolecular cyclization of arylbutyric acids, particularly under microwave irradiation or in the gas phase.[2]

  • Lanthanide triflates: Catalysts like terbium triflate (Tb(OTf)₃) have been used for the dehydrative cyclization of 3-arylpropionic acids at high temperatures.[8][9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Intramolecular Friedel-Crafts Cyclization

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference(s)
AlCl₃3-Phenylpropanoyl chloride1-Indanone90Benzene, reflux[8]
SnCl₄γ-Phenylbutyryl chlorideα-Tetralone74-91Carbon disulfide, reflux[6]
Polyphosphoric Acid (PPA)4-Arylbutyric acids1-TetralonesGood to excellentHeat[4][5]
Methanesulfonic Acid (MSA)3-Arylpropionic acids1-IndanonesGoodHeat[3][5]
Eaton's Reagent (P₂O₅/MSA)Phenyl acetamidesTetrahydroisoquinolin-3-onesExcellentHeat[1]
Tb(OTf)₃3-Arylpropionic acids1-Indanonesup to 74250 °C[8][9]
H-Beta Zeolite4-Phenylbutyric acidα-Tetralone81.2220 °C, fixed-bed reactor[2]
Triflic Acid (TfOH)3-(4-methoxyphenyl) propionic acid6-Methoxy-1-indanone>9580 °C, Microwave[3]

Experimental Protocols

Protocol 1: Synthesis of α-Tetralone from γ-Phenylbutyric Acid via the Acyl Chloride [6]

This protocol involves a two-step process: formation of the acyl chloride followed by intramolecular Friedel-Crafts cyclization using aluminum chloride.

Step 1: Preparation of γ-Phenylbutyryl Chloride

  • In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.

  • Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

  • After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

  • The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Cool the flask containing the acyl chloride and add 175 cc of carbon disulfide.

  • Cool the solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

  • After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath.

  • Heat and shake the mixture for 10 minutes to complete the reaction.

  • For workup, pour the reaction mixture onto a mixture of 200 g of crushed ice and 25 cc of concentrated hydrochloric acid.

  • Transfer the mixture to a larger flask and steam-distill to remove the carbon disulfide.

  • The α-tetralone will then distill with the steam. Separate the oily product and extract the aqueous layer with benzene.

  • Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone.

Protocol 2: Direct Cyclization of 3-Arylpropionic Acids using a Superacid Catalyst [3]

This protocol describes the direct cyclization of a 3-arylpropionic acid using triflic acid under microwave irradiation.

  • In a microwave process vial, place 3-(4-methoxyphenyl)propionic acid (1.0 mmol) and triflic acid (3.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 60 minutes.

  • After cooling, carefully quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1-indanone.

Visualizations

Troubleshooting_Workflow start Low Conversion in Friedel-Crafts Cyclization check_reagents Verify Reagent Purity and Dryness (Substrate, Solvent) start->check_reagents check_catalyst Check Catalyst Activity (Fresh, Dry AlCl₃) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions substrate_issue Substrate Deactivated? (Electron-withdrawing groups) check_reagents->substrate_issue catalyst_issue Insufficient Catalyst? (Stoichiometric AlCl₃ needed for acylation) check_catalyst->catalyst_issue optimization Optimize Reaction Parameters (Lower Temp, Shorter Time) check_conditions->optimization substrate_issue->catalyst_issue No alt_strategy Consider Alternative Strategy substrate_issue->alt_strategy Yes catalyst_issue->optimization No use_stronger_acid Use Stronger Acid System (PPA, MSA, Eaton's Reagent) catalyst_issue->use_stronger_acid Yes, for direct cyclization success Improved Conversion optimization->success convert_to_acyl_chloride Convert Acid to Acyl Chloride alt_strategy->convert_to_acyl_chloride convert_to_acyl_chloride->success use_stronger_acid->success

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts cyclization.

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution ArylPropionicAcid Arylpropionic Acid Derivative (Acyl Chloride) AcyliumIon Acylium Ion (Electrophile) ArylPropionicAcid->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AromaticRing Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion Intermediate) AromaticRing->SigmaComplex + Acylium Ion CyclizedProduct Cyclized Ketone Product SigmaComplex->CyclizedProduct - H⁺

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Catalyst_Selection start Starting Material? acid_chloride Arylpropionic Acyl Chloride start->acid_chloride Acyl Chloride carboxylic_acid Arylpropionic Acid start->carboxylic_acid Carboxylic Acid lewis_acid Use Stoichiometric Lewis Acid (e.g., AlCl₃, SnCl₄) Milder Conditions acid_chloride->lewis_acid bronsted_acid_choice Aromatic Ring Activated? carboxylic_acid->bronsted_acid_choice activated Activated/Neutral bronsted_acid_choice->activated Yes deactivated Deactivated bronsted_acid_choice->deactivated No ppa_msa Use Strong Brønsted Acid (PPA, MSA, Eaton's Reagent) Higher Temperatures activated->ppa_msa solid_acid Consider Solid Acid Catalyst (e.g., Zeolites) (Microwave or High Temp) activated->solid_acid superacid Use Superacid (e.g., Triflic Acid) Can work for deactivated rings deactivated->superacid

Caption: Decision tree for catalyst selection in Friedel-Crafts cyclization.

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-Rich Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with challenging electron-rich bromo-indanone substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of electron-rich bromo-indanones, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low to No Yield 1. Inefficient Oxidative Addition: Electron-rich bromo-indanones can be less reactive towards oxidative addition, which is often the rate-determining step. 2. Catalyst Deactivation: The palladium catalyst may be inactive or degrading under the reaction conditions.[1] 3. Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent, affecting the transmetalation step.[2]1. Catalyst & Ligand Selection: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald or SPhos-type ligands) to facilitate oxidative addition.[3] For a starting point, Pd(dppf)Cl₂ has shown high efficiency with similar heterocyclic systems.[4][5] 2. Use Pre-catalysts: Employ air-stable palladium pre-catalysts to ensure the generation of the active Pd(0) species. 3. Screen Bases and Solvents: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DME).[2]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the unwanted homocoupling of the boronic acid.[1] 2. Excess Pd(II) Species: A high concentration of Pd(II) at the start of the reaction can lead to homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). 2. Use Pd(0) Source: Start with a Pd(0) pre-catalyst to minimize the initial concentration of Pd(II).
Dehalogenation of Bromo-indanone 1. Hydride Source: The presence of a hydride source in the reaction mixture can lead to the reduction of the bromo-indanone. 2. High Temperatures: Elevated temperatures can sometimes favor dehalogenation pathways.[6]1. Base and Solvent Purity: Use high-purity, anhydrous solvents and consider screening non-hydridic bases. 2. Temperature Optimization: Monitor the reaction at a lower temperature to see if the desired coupling can proceed without significant dehalogenation.
Protodeboronation of Boronic Acid 1. Strong Basic Conditions: Strong bases, especially in the presence of water, can lead to the cleavage of the C-B bond.[1]1. Milder Base: Switch to a milder base such as K₂CO₃ or KF.[1] 2. Anhydrous Conditions: If feasible for your system, running the reaction under anhydrous conditions can minimize protodeboronation.[1] 3. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst to screen for the Suzuki coupling of a 5-bromo-indanone?

A1: Based on studies with structurally similar electron-rich heterocyclic systems like 5-bromo-indazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point. It has been shown to provide high yields in relatively short reaction times.[4][5]

Q2: My reaction is sluggish. Should I increase the temperature?

A2: While increasing the temperature can sometimes overcome activation barriers, it can also promote side reactions like dehalogenation.[6] Before resorting to higher temperatures, it is advisable to first screen more active catalyst systems, particularly those with bulky, electron-rich phosphine ligands which are known to accelerate the oxidative addition step with electron-rich aryl bromides.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is crucial and often depends on the solvent and the specific substrates. For many Suzuki couplings of bromo-heterocycles, inorganic bases like K₂CO₃ , K₃PO₄ , or Cs₂CO₃ are effective.[2][7] It is recommended to perform a small-scale screen of these bases to determine the optimal choice for your specific bromo-indanone derivative.

Q4: Is water necessary in the solvent system?

A4: Not always, but a co-solvent of water with an organic solvent like dioxane, DME, or toluene is very common and often beneficial for the Suzuki reaction. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, if protodeboronation is a significant issue, switching to anhydrous conditions may be necessary.[1]

Q5: I'm observing a complex mixture of byproducts. How can I simplify the reaction outcome?

A5: A complex product mixture can arise from several competing side reactions. To simplify the outcome, ensure you are using high-purity starting materials and solvents. A crucial first step is to rigorously degas your reaction mixture to remove oxygen, which can lead to boronic acid homocoupling.[1] If the issue persists, a systematic screening of catalysts, bases, and solvents is recommended to find conditions that selectively favor the desired cross-coupling pathway.

Data Presentation: Catalyst Performance in a Model System

The following table summarizes the results of a catalyst screening for the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, a system analogous to electron-rich bromo-indanones.

Entry Palladium Catalyst Reaction Time (h) Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂475
3Pd(PCy₃)₂465
4Pd(dppf)Cl₂295
Data sourced from a study on a similar heterocyclic system and may serve as a guide for bromo-indanone substrates.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1-Indanone

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add 5-bromo-1-indanone, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as silica gel column chromatography.[7][8]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (Bromo-indanone) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction of Bromo-indanone check_catalyst Is the catalyst system optimized for electron-rich substrates? start->check_catalyst optimize_catalyst Screen bulky, electron-rich phosphine ligands (e.g., Buchwald, SPhos) and consider Pd(dppf)Cl₂. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (base, solvent, temp) fully explored? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (dioxane/H₂O, DME). check_conditions->optimize_conditions No check_side_reactions Are side reactions like dehalogenation or homocoupling prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_side_reactions Ensure rigorous degassing. Check purity of reagents. Optimize temperature. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Preventing De-bromination in Subsequent Functionalization Steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing unwanted de-bromination during chemical functionalization reactions. De-bromination is a common side reaction that can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem?

A1: De-bromination is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom.[1] This leads to the formation of byproducts that lack the bromine handle necessary for subsequent functionalization steps, ultimately lowering the yield of your desired product and complicating its purification.[1][2][3]

Q2: What are the primary causes of de-bromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions, de-bromination is often caused by the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive species can be generated from various sources in the reaction mixture, including the base, solvent, or even impurities like water and alcohols.[1][3] The Pd-H species can then react with your bromo-substituted compound to replace the bromine with hydrogen.[2]

Q3: Which factors in my reaction setup can promote de-bromination?

A3: Several experimental parameters can increase the likelihood of de-bromination:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the de-bromination side reaction.[1][3]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) and sodium hydroxide (NaOH), are known to promote the formation of hydride species that lead to de-bromination.[1][2]

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. While bulky, electron-rich ligands can be highly active for the desired coupling, they may also favor pathways leading to de-bromination if not carefully selected.[1]

  • Presence of Hydride Sources: Protic impurities such as water or alcohols in your solvents or reagents can act as hydride donors.[1][3]

  • Prolonged Reaction Time: Allowing the reaction to run for an extended period after the starting material has been consumed can sometimes lead to increased byproduct formation.[1]

Q4: I'm observing significant de-bromination. What is the first thing I should try to fix?

A4: The first parameters to investigate are typically the base and the reaction temperature.[2] Switching from a strong base to a milder one, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is often a very effective initial step.[1][2] Concurrently, lowering the reaction temperature can help to disfavor the de-bromination pathway, which may have a higher activation energy than the desired coupling reaction.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Significant De-bromination in Suzuki-Miyaura Coupling
  • Symptoms:

    • Formation of a significant amount of the de-brominated arene or heteroarene.

    • Low yield of the desired coupled product.

    • Complex product mixture that is difficult to purify.

  • Troubleshooting Workflow:

    G start Significant De-bromination in Suzuki Coupling base Is a strong base (e.g., NaOt-Bu, NaOH) being used? start->base change_base Switch to a milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) base->change_base Yes temp Is the reaction temperature high (e.g., >100 °C)? base->temp No change_base->temp lower_temp Lower the reaction temperature (e.g., in 10-20 °C increments) temp->lower_temp Yes ligand Are you using a bulky, electron-rich ligand? temp->ligand No lower_temp->ligand screen_ligands Screen a panel of ligands with different steric/electronic properties ligand->screen_ligands Yes reagents Are solvents and reagents anhydrous and degassed? ligand->reagents No screen_ligands->reagents dry_reagents Use anhydrous, degassed solvents and high-purity reagents reagents->dry_reagents No success De-bromination Minimized reagents->success Yes dry_reagents->success

    A step-by-step workflow for troubleshooting de-bromination in Suzuki coupling.
  • Data on Base and Temperature Effects:

BaseTemperature (°C)Desired Product Yield (%)De-brominated Byproduct (%)
NaOt-Bu1004550
K₂CO₃1007520
K₃PO₄80888
Cs₂CO₃8092<5

Note: This data is illustrative and based on general trends observed in cross-coupling reactions.[1]

Issue 2: De-bromination in Heck Coupling Reactions
  • Symptoms:

    • Formation of the reduced (de-brominated) starting material.

    • Low yield of the desired substituted alkene.

  • Root Causes and Solutions:

    • Palladium-Hydride Formation: Similar to Suzuki coupling, Pd-H species can lead to reductive cleavage of the C-Br bond.

    • Solution: The choice of base is critical. Triethylamine (Et₃N) is a common base in Heck reactions.[4] If de-bromination is an issue, consider using a carbonate or phosphate base. Also, ensure that the reaction is performed under an inert atmosphere to prevent the formation of palladium black, which can have different catalytic activities.

Issue 3: De-bromination during Lithiation or Grignard Formation
  • Symptoms:

    • Formation of the de-brominated starting material after quenching the organometallic reagent.

    • Low yield of the desired functionalized product.

  • Root Causes and Solutions:

    • Unstable Organometallic Intermediate: The organolithium or Grignard reagent formed can be unstable and may be quenched by trace amounts of protic impurities (e.g., water) or even the solvent at higher temperatures.

    • Solution:

      • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) to improve the stability of the organometallic intermediate.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

      • Slow Addition: Add the organolithium reagent (e.g., n-BuLi or t-BuLi) slowly to control the local concentration and minimize side reactions.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized De-bromination

This protocol is for the coupling of an aryl bromide with an arylboronic acid.

  • Reagent Preparation:

    • Aryl bromide (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Mild base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction Setup:

    • To an oven-dried flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

    • Add the degassed solvent via syringe.[1]

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at a moderate temperature (e.g., 80 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[2]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Heck Coupling with an Aryl Bromide

This protocol describes the coupling of an aryl bromide with an alkene.

  • Reagent Preparation:

    • Aryl bromide (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., PPh₃, 4-10 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Reaction Setup:

    • In an oven-dried flask, dissolve the aryl bromide, alkene, palladium catalyst, and ligand in the degassed solvent.

    • Purge the solution with an inert gas for 10-15 minutes.

    • Add the base via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter off any solids.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Catalytic Cycle and De-bromination Pathway

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing de-bromination pathway.

G cluster_0 Suzuki Coupling Cycle cluster_1 De-bromination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br TM Transmetalation (Ar'-B(OH)₂ / Base) PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'-B(OH)₂ PdH H-Pd(II)-Br(L₂) PdII->PdH Hydride Source PdII_Ar->Pd0 RE Reductive Elimination Product Ar-Ar' PdII_Ar->Product PdH->Pd0 RE_H Reductive Elimination Debrom_Product Ar-H PdH->Debrom_Product

Catalytic cycle of Suzuki coupling with the competing de-bromination pathway.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar indanone derivatives. These compounds, often containing hydroxyl, carboxyl, or other polar functional groups, present unique purification hurdles due to their enhanced solubility in polar solvents and strong interactions with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indanone derivatives?

A1: The main challenges arise from their high polarity, which can lead to several issues during common purification techniques:

  • Poor retention in standard reversed-phase chromatography (RPC): Highly polar analytes have low affinity for nonpolar stationary phases (like C18), leading to co-elution with the solvent front.

  • Peak tailing in HPLC: Strong interactions between polar functional groups and residual silanols on silica-based columns can cause asymmetrical peak shapes.

  • Difficulty in crystallization: High solubility in many polar solvents makes it challenging to achieve the supersaturation needed for crystal formation.[1]

  • Presence of highly polar impurities: Unreacted starting materials or polar byproducts can be difficult to separate from the target compound due to similar chromatographic behavior.

Q2: Which chromatographic techniques are most effective for purifying polar indanone derivatives?

A2: Several advanced chromatographic techniques are better suited for polar compounds than traditional RPC:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. It is highly effective for retaining and separating very polar compounds.[2][3]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: For ionizable indanone derivatives (e.g., those with acidic or basic moieties), adding an ion-pairing reagent to the mobile phase can increase retention on nonpolar stationary phases.[4]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple separation mechanisms to improve the resolution of complex mixtures of polar compounds.[5][6]

Q3: How can I improve the crystallization of a highly polar indanone derivative?

A3: If your polar indanone derivative is difficult to crystallize, consider the following strategies:

  • Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. For highly polar compounds, water or ethanol can be effective.[7]

  • Anti-Solvent Addition: If the compound is too soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) can be slowly added to induce precipitation.

  • Induce Nucleation: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[1]

  • Salt Formation: For acidic or basic indanone derivatives, converting them to a salt can significantly alter their solubility properties and may facilitate crystallization.[7]

Q4: My polar indanone derivative appears as an oil during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this, reheat the solution to redissolve the oil and then allow it to cool more slowly. Alternatively, you can add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar indanone derivatives.

Chromatographic Purification
Problem Potential Cause Solution
Poor retention in Reversed-Phase HPLC (analyte elutes in the void volume) The analyte is too polar for the nonpolar stationary phase.- Use a polar-endcapped or polar-embedded C18 column.- Consider switching to HILIC, which is designed for polar compounds.[2][3]- For ionizable compounds, add an ion-pairing reagent to the mobile phase.[4]
Peak Tailing in HPLC - Strong interaction with residual silanols on the silica support.- The sample is dissolved in a solvent stronger than the mobile phase.- Use a base-deactivated column or operate at a lower pH to suppress silanol ionization.- Ensure the sample solvent is the same as or weaker than the initial mobile phase.
Poor Resolution Between the Product and a Polar Impurity The chosen chromatographic conditions are not selective enough.- Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH, or alter the buffer concentration).- Switch to a different stationary phase (e.g., from C18 to a phenyl or cyano phase, or try a HILIC column with a different chemistry).[2]
Crystallization
Problem Potential Cause Solution
No Crystals Form - The solution is not supersaturated (too much solvent used).- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent to decrease the compound's solubility.- Try a different solvent or solvent system.[1]
Product "Oils Out" - The solution was cooled too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot mixture before cooling.[1]
Low Recovery of Crystalline Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The compound has significant solubility even in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- After cooling to room temperature, place the flask in an ice bath to further decrease solubility before filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]

Experimental Protocols

Protocol 1: Purification of a Polar Indanone Derivative using HILIC

This protocol is a general guideline for developing a HILIC method for a polar indanone derivative.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic). A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 3-5 µm.[2]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the crude polar indanone derivative in a mixture of acetonitrile and water (e.g., 90:10 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • UV Detection: At a suitable wavelength (e.g., 254 nm).

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 70% B

      • 15-18 min: 70% B

      • 18-20 min: 70% to 95% B

      • 20-25 min: 95% B (re-equilibration)

  • Fraction Collection and Analysis: Collect the fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Indanone Derivative

This protocol describes a general procedure for recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethanol, isopropanol, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude polar indanone derivative to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Polar Indanone Derivative TLC Assess Purity by TLC crude->TLC chromatography Chromatography (e.g., HILIC) TLC->chromatography Multiple Spots crystallization Recrystallization TLC->crystallization One Major Spot purity_check Purity Check (HPLC, NMR) chromatography->purity_check crystallization->purity_check purity_check->chromatography <95% Pure pure_product Pure Polar Indanone Derivative purity_check->pure_product >95% Pure

Caption: Experimental workflow for the purification of polar indanone derivatives.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Purification Attempt outcome Desired Purity? start->outcome success Pure Product outcome->success Yes failure Troubleshoot outcome->failure No poor_retention Poor Retention in RPC failure->poor_retention tailing Peak Tailing failure->tailing poor_resolution Poor Resolution failure->poor_resolution no_crystals No Crystals Form failure->no_crystals oiling_out Oiling Out failure->oiling_out low_yield Low Yield failure->low_yield

Caption: Troubleshooting logic for purifying polar indanone derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6,7-dimethoxy-1-indanone. This guide is designed to assist researchers, scientists, and drug development professionals in scaling up their synthesis, providing troubleshooting advice, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent method for synthesizing 1-indanones, including this compound, is through an intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid or its acid chloride. This involves the formation of the five-membered ring of the indanone structure from a suitable precursor.

Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts cyclization?

A2: When scaling up, careful control of temperature, reaction time, and the stoichiometry of the Lewis acid catalyst (e.g., aluminum chloride) is crucial.[1] Inadequate temperature control can lead to the formation of side products, while an incorrect catalyst ratio can result in incomplete conversion or undesired byproducts.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Side reactions can include the formation of regioisomers, where the cyclization occurs at a different position on the aromatic ring, and the formation of condensation products.[2] For instance, in related syntheses, the formation of an alkylidene Meldrum's acid has been observed as a side product.[2]

Q4: How can the purity of the final product be improved during scale-up?

A4: Purification at a larger scale can be achieved through recrystallization, which is often effective in removing minor impurities and regioisomers.[2] Column chromatography can also be employed, though it may be less practical for very large quantities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or GC/MS to ensure completion.[1]- Ensure the Lewis acid catalyst is of high quality and used in the correct stoichiometric amount.- Check for any leaks in the reaction setup that might allow moisture to enter and deactivate the catalyst.
Formation of side products.- Optimize the reaction temperature. Lowering the temperature may increase selectivity.[3]- Control the rate of addition of reagents to prevent localized overheating.
Formation of Regioisomers Lack of regioselectivity in the Friedel-Crafts cyclization.- The choice of solvent can influence selectivity. For a similar synthesis, nitromethane provided optimal selectivity.[2]- Experiment with different Lewis acids to find one that favors the desired regioisomer.
Product is an Oil or Difficult to Crystallize Presence of impurities, particularly oily regioisomers.- Attempt to isolate the desired product by cooling the crude mixture, as the regioisomeric byproduct may remain as an oil.[2]- If direct crystallization fails, consider purifying a small sample by column chromatography to obtain a seed crystal for the bulk material.
Dark Product Color Presence of polymeric or degradation byproducts.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation.- Quench the reaction promptly once complete to avoid prolonged exposure to acidic conditions.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization for 1-Indanone Synthesis (Adapted for Scale-Up)

This protocol is adapted from a similar large-scale synthesis of 4-Bromo-1-indanone and should be optimized for this compound.[1]

Materials:

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: In a suitable reactor, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid (1 equiv) in 1,2-dichloroethane. Carefully add thionyl chloride (2.5 equiv) and reflux the mixture for 24 hours.

  • Reaction Quench and Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • Friedel-Crafts Cyclization: Dissolve the resulting crude acid chloride in dichloromethane. In a separate, cooled reactor, prepare a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane.

  • Controlled Addition: Add the acid chloride solution dropwise to the aluminum chloride suspension, ensuring the internal temperature is maintained below 27 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring for completion by TLC or GC/MS.[1]

  • Work-up: Carefully quench the reaction by pouring it into a large vessel containing ice. Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indanone Synthesis
ParameterLab Scale (4-Bromo-1-indanone)[1]Scale-Up (4-Bromo-1-indanone)[1]
Starting Material 3-(2-Bromophenyl)propanoic acid3-(2-Bromophenyl)propanoic acid
Scale 0.5 mmol2.4 mol
Solvent Dichloromethane1,2-Dichloroethane / Dichloromethane
Lewis Acid Trifluoromethanesulfonic acidAluminum chloride
Temperature 0 °C to 80 °C< 27 °C
Reaction Time Monitored by TLC/GC-MS3 hours
Yield Not specified86%
Purification Fast column chromatographyQuenching and extraction

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product start 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid acid_chloride Acid Chloride Formation (Thionyl Chloride, Reflux) start->acid_chloride cyclization Friedel-Crafts Cyclization (AlCl3, DCM, < 27°C) acid_chloride->cyclization quench Quenching (Ice) cyclization->quench extract Extraction (DCM) quench->extract wash Washing (NaHCO3, Brine) extract->wash dry Drying and Concentration wash->dry purify Purification (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete Incomplete Reaction start->incomplete Yes side_products Side Product Formation start->side_products Yes monitor Monitor reaction (TLC/GC-MS) incomplete->monitor catalyst Check catalyst quality/stoichiometry incomplete->catalyst optimize_temp Optimize temperature side_products->optimize_temp slow_addition Slower reagent addition side_products->slow_addition

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Identification of common impurities in 4-Bromo-6,7-dimethoxy-1-indanone synthesis via TLC and GC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-6,7-dimethoxy-1-indanone. The information focuses on the identification of common impurities using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I see multiple spots on my TLC plate after running the crude reaction mixture. What are the likely impurities?

A1: In the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid, several common impurities can be observed on a TLC plate. The most prevalent are:

  • Unreacted Starting Material: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid may be present if the cyclization reaction did not go to completion. Due to the carboxylic acid group, this impurity is significantly more polar than the desired indanone product and will have a much lower Rf value on the TLC plate.

  • Regioisomeric Byproduct: Friedel-Crafts reactions on substituted aromatic rings can sometimes yield regioisomers. In this synthesis, the formation of 7-Bromo-5,6-dimethoxy-1-indanone is a possible isomeric impurity. This isomer often has a polarity very similar to the target compound, resulting in close Rf values that can make separation challenging.[1][2]

  • Polymeric or Degradation Products: Under strong acidic conditions and heat, side reactions can lead to the formation of higher molecular weight byproducts or degradation products, which may appear as streaks or spots close to the baseline on the TLC plate.

Q2: My main product spot and an impurity spot on the TLC are very close together. How can I improve the separation?

A2: Achieving good separation between the desired product and a close-running impurity, likely the regioisomer, requires optimizing the TLC mobile phase. Here are some strategies:

  • Adjust Solvent Polarity: Start with a non-polar solvent system like hexane/ethyl acetate. If the spots are too close, you can try decreasing the polarity by reducing the proportion of ethyl acetate. Test various ratios, for example, from 3:1 (Hexane:EtOAc) to 9:1. A less polar mobile phase will generally increase the separation of compounds with small polarity differences.

  • Try a Different Solvent System: If adjusting the polarity of the hexane/ethyl acetate system is not effective, consider a different solvent combination. A mixture of dichloromethane and hexane, or toluene and ethyl acetate, can sometimes provide different selectivity and improve separation.

  • Use a Developing Chamber: Ensure the TLC chamber is saturated with the mobile phase vapor before developing the plate. This is achieved by lining the chamber with filter paper soaked in the eluent. A saturated atmosphere leads to more uniform and reproducible Rf values and can improve resolution.

Q3: My GC analysis shows a major peak for the product and a smaller, closely eluting peak. How can I confirm the identity of this impurity?

A3: A closely eluting peak in the GC chromatogram is often the regioisomeric byproduct. If your GC is coupled with a Mass Spectrometer (GC-MS), you can confirm its identity:

  • Mass Spectra Comparison: The desired product and its regioisomer are constitutional isomers, meaning they will have the same molecular weight and thus the same molecular ion peak (M+) in their mass spectra. However, the fragmentation patterns may show subtle differences that can be used for identification, although they are often very similar.

  • Reference Standards: The most definitive way to identify the impurity is to compare its retention time and mass spectrum with an authentic reference standard of the suspected regioisomer, if available.

  • Isolation and NMR: If the impurity is present in a sufficient quantity, it can be isolated using preparative chromatography (e.g., column chromatography or preparative HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: The yield of my reaction is low, and the crude product is a sticky oil instead of a solid. What could be the issue?

A4: A low yield and oily crude product often indicate an incomplete reaction and the presence of significant amounts of impurities.

  • Incomplete Cyclization: The unreacted starting material, 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid, can contribute to the oily nature of the crude product. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Suboptimal Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature and catalyst concentration. Ensure that the reaction temperature is adequately controlled and that the Lewis acid catalyst (e.g., polyphosphoric acid, aluminum chloride) is fresh and used in the correct stoichiometric amount.

  • Purification: The oily nature may be due to a mixture of the product and the regioisomeric byproduct, as some substituted indanones are oils at room temperature.[1] Purification by column chromatography is often necessary to isolate the pure, solid product.

Data on Impurity Identification

The following tables provide representative quantitative data for the TLC and GC analysis of this compound and its common impurities. Note that these values can vary depending on the specific experimental conditions.

Table 1: Representative TLC Data

CompoundMobile Phase (Hexane:Ethyl Acetate)Representative Rf Value
This compound (Product)7:30.45
7-Bromo-5,6-dimethoxy-1-indanone (Regioisomer)7:30.50
3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid (Starting Material)7:30.10

Table 2: Representative GC-MS Data

CompoundGC ColumnRepresentative Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound (Product)DB-5 (30 m x 0.25 mm, 0.25 µm)12.5272/274 (M+), 257/259, 229/231, 150
7-Bromo-5,6-dimethoxy-1-indanone (Regioisomer)DB-5 (30 m x 0.25 mm, 0.25 µm)12.8272/274 (M+), 257/259, 229/231, 150
3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid (Starting Material)DB-5 (30 m x 0.25 mm, 0.25 µm)14.2290/292 (M+), 272/274, 245/247, 166

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: On a silica gel-coated TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line. Also, spot reference standards for the starting material and purified product, if available.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The spots can also be stained, for example, in an iodine chamber or by dipping in a potassium permanganate solution.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute a small sample of the crude product in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: HP-5MS or DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram to determine the retention times of the components and the mass spectrum of each peak to aid in identification.

Visualizations

impurity_formation cluster_start Starting Material cluster_reaction Friedel-Crafts Cyclization cluster_products Products & Impurities SM 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid Reaction PPA or AlCl3 SM->Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product This compound Reaction->Product Desired Path Impurity2 7-Bromo-5,6-dimethoxy-1-indanone (Regioisomer) Reaction->Impurity2 Side Reaction

Caption: Potential impurity formation pathways in the synthesis of this compound.

analytical_workflow Start Crude Product Mixture TLC TLC Analysis (Hexane:EtOAc 7:3) Start->TLC GCMS GC-MS Analysis (DB-5 Column) Start->GCMS Decision Impurities Identified? TLC->Decision GCMS->Decision Purification Column Chromatography Decision->Purification Yes Troubleshoot Troubleshoot Synthesis Decision->Troubleshoot No/Unidentified PureProduct Pure Product Purification->PureProduct

References

Impact of solvent choice on the reaction rate of indanone formation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction rate and success of indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my intramolecular Friedel-Crafts acylation for indanone synthesis failing or giving a low yield?

Low or no product yield is a common issue that can be attributed to several factors, where solvent choice plays a critical role.[1]

Possible Causes and Solutions:

  • Poor Solvent Choice: The solvent affects the solubility of reagents, intermediates, and the catalyst's activity.[1] Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are frequently used. For certain substrates, polar solvents such as nitrobenzene may be beneficial.[1] It is recommended to experiment with different anhydrous solvents.[2]

  • Moisture Contamination: Lewis acid catalysts are often highly sensitive to moisture, which can deactivate the catalyst.[1] Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][3]

  • Inappropriate Catalyst: The choice and amount of Lewis or Brønsted acid are crucial. While AlCl₃ is common for acyl chloride cyclizations, superacids like triflic acid (TfOH) or other Lewis acids like FeCl₃ or Sc(OTf)₃ might be more effective for specific substrates.[1][4]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is significantly slower if the aromatic ring has electron-withdrawing groups.[1][4] In such cases, a more potent catalytic system or higher temperatures may be necessary.[1]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy. Experiment with a range of temperatures, monitoring the reaction by TLC or GC-MS.[1][4]

Below is a troubleshooting workflow to address low yields in indanone synthesis.

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result Outcome start Low or No Indanone Yield check_moisture Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->check_moisture Begin Troubleshooting check_catalyst Confirm Catalyst Activity (Fresh, Anhydrous) check_moisture->check_catalyst check_substrate Assess Substrate Reactivity (Electron-Withdrawing Groups?) check_catalyst->check_substrate opt_solvent Screen Different Anhydrous Solvents (e.g., DCM, DCE, Nitrobenzene) check_substrate->opt_solvent If issues persist opt_catalyst Screen Different Catalysts (e.g., AlCl₃, TfOH, PPA) opt_solvent->opt_catalyst opt_temp Vary Reaction Temperature opt_catalyst->opt_temp opt_conc Adjust Concentration (High Dilution?) opt_temp->opt_conc end_success Yield Improved opt_conc->end_success Monitor via TLC/GC-MS

Caption: Troubleshooting workflow for low-yield indanone synthesis.

Q2: How does solvent choice influence the reaction rate and regioselectivity?

Solvent properties like polarity, viscosity, and the ability to solvate intermediates can dramatically affect reaction rates and product distribution.[2]

  • Reaction Rate: The rate can vary by orders of magnitude depending on the solvent.[2] For instance, in some reactions, changing from a non-polar to a polar solvent can stabilize charged intermediates or transition states, thus accelerating the reaction.[5] In Friedel-Crafts acylations, halogenated solvents like dichloromethane are common, but for certain substrates, more polar solvents like nitrobenzene can be beneficial.[1]

  • Regioselectivity: The solvent can influence which regioisomer is formed.[2] In one documented procedure for a substituted indanone, using nitromethane as the solvent gave optimal selectivity, yielding the desired product over its regioisomer in a ratio greater than 20:1.[6] When the same reaction was carried out in other solvents like acetonitrile, toluene, or chlorobenzene, the ratio of regioisomers was significantly lower.[6]

Q3: My reaction is producing a mixture of regioisomers. How can solvent selection help?

The formation of regioisomers is a common challenge governed by substituent directing effects and reaction conditions.[2][3] Solvent choice is a key parameter to control this.

Strategies to Improve Regioselectivity:

  • Solvent Screening: Experimenting with a range of solvents with varying polarities is the first step.[2] As noted, nitromethane can provide high regioselectivity in certain Friedel-Crafts acylations.[6]

  • Catalyst-Solvent System: The interplay between the catalyst and solvent is critical. The solvent can affect the catalyst's Lewis acidity and its steric environment.

  • Alternative Methods: If Friedel-Crafts acylation is problematic, consider the Nazarov cyclization. The choice of Lewis or Brønsted acid catalyst and solvent is also critical for regioselectivity in this reaction.[3]

Q4: Are there greener or alternative solvent systems for indanone synthesis?

Yes, research is ongoing to develop more environmentally benign synthetic routes.

  • Solvent-Free Conditions: Some Friedel-Crafts reactions have proven effective under solvent-free conditions, which aligns with the principles of green chemistry.[1][7]

  • Water as a Solvent: A rhodium-catalyzed method has been developed for synthesizing 2,3-substituted indanones using water as the sole solvent under mild conditions.[8]

  • Deep Eutectic Solvents (DES): The Nazarov cyclization has been successfully performed using phosphonium-based Deep Eutectic Solvents. For example, using a DES of triphenylmethylphosphonium bromide/acetic acid led to quantitative conversions at 25 °C.[9][10]

  • Methyltetrahydropyran (4-MeTHP): This hydrophobic cyclic ether is being explored as a greener substitute for conventional ethers and halogenated solvents in Nazarov cyclization reactions.[11]

Data on Solvent Effects

The following tables summarize quantitative data on the impact of solvent and other conditions on indanone formation.

Table 1: Effect of Solvent on Regioselectivity in Friedel-Crafts Acylation

SolventProduct Ratio (Desired:Regioisomer)Reference
Nitromethane>20 : 1[6]
Acetonitrile9 : 1[6]
Toluene8 : 1[6]
Chlorobenzene7 : 1[6]
Conditions for the synthesis of 5,6-Dimethoxy-2-Methyl-1-Indanone.[6]

Table 2: Comparison of Yields in Different Synthetic Routes & Conditions

Synthesis RouteCatalyst/ReagentSolvent / ConditionYield (%)Reference
Friedel-Crafts AcylationAluminum chlorideBenzene90%[12]
Friedel-Crafts AcylationTriflic acid (TfOH)CH₂Cl₂, 80 °C, MWUp to 100%[12]
Friedel-Crafts AcylationPolyphosphoric acid (PPA)-60-90%[12][13]
Nazarov CyclizationTrifluoroacetic acid (TFA)Neat, 120 °C, MWNot specified[11][12]
Nazarov CyclizationBF₃OEt₂4-MeTHP72%[11]
Nazarov CyclizationDES (TPMB/Acetic Acid)25 °C>95%[9][10]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Triflic Acid [1][3]

  • Preparation: Add the 3-arylpropionic acid (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE), to achieve a concentration of 0.1-0.5 M.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water and a saturated NaHCO₃ solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired indanone.

Below is a diagram illustrating the general experimental workflow for this protocol.

G start Start: 3-Arylpropionic Acid prep 1. Add Reagent to Flame-Dried Flask start->prep inert 2. Purge with Inert Gas (N₂/Ar) prep->inert solvent 3. Add Anhydrous Solvent (e.g., DCE) inert->solvent cool 4. Cool to 0°C solvent->cool catalyst 5. Add Catalyst (e.g., TfOH) cool->catalyst react 6. Heat & Monitor (TLC / GC-MS) catalyst->react workup 7. Quench, Extract, Wash & Dry react->workup purify 8. Concentrate & Purify (Chromatography) workup->purify end_product Final Product: Purified Indanone purify->end_product

References

Validation & Comparative

Comparative NMR Analysis of 4-Bromo-6,7-dimethoxy-1-indanone and a-alogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectra of 4-Bromo-6,7-dimethoxy-1-indanone is presented, alongside a comparative analysis with structurally related indanone derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of these compounds, supported by tabulated data and detailed experimental protocols.

The substitution pattern on the aromatic ring of the indanone scaffold significantly influences the chemical shifts and coupling constants observed in both proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide focuses on the detailed NMR analysis of this compound and compares its spectral data with that of 1-indanone, 4-bromo-1-indanone, and 5,6-dimethoxy-1-indanone. Understanding these spectral differences is crucial for the structural elucidation and purity assessment of these and similar compounds, which are important intermediates in medicinal chemistry.

Comparative 1H NMR Data

The 1H NMR spectrum of this compound in DMSO-d6 shows a characteristic singlet for the aromatic proton at 6.64 ppm. The two methoxy groups give rise to sharp singlets at 3.97 ppm and 3.88 ppm. The aliphatic protons on the five-membered ring appear as multiplets between 2.84 and 2.87 ppm and 2.52-2.55 ppm.

In contrast, the unsubstituted 1-indanone in CDCl3 displays a more complex aromatic region with multiplets between 7.35 and 7.75 ppm. The aliphatic protons appear as triplets at approximately 3.15 and 2.71 ppm. The introduction of a bromine atom at the 4-position in 4-bromo-1-indanone (in CDCl3) shifts the aromatic protons, with signals appearing at 7.63 (d), 7.50 (d), and 7.23 (t) ppm. For 5,6-dimethoxy-1-indanone (in CDCl3), the two aromatic protons appear as singlets at 7.15 and 6.87 ppm, and the two methoxy groups are observed as a singlet at 3.92 ppm.

CompoundSolventAromatic Protons (ppm)Methoxy Protons (ppm)Aliphatic Protons (ppm)
This compound DMSO-d66.64 (s, 1H)3.97 (s, 3H), 3.88 (s, 3H)2.87-2.84 (m, 2H), 2.55-2.52 (m, 2H)
1-Indanone CDCl37.75 (d, 1H), 7.58 (t, 1H), 7.46 (d, 1H), 7.35 (t, 1H)-3.15 (t, 2H), 2.71 (t, 2H)
4-Bromo-1-indanone CDCl37.63 (d, 1H), 7.50 (d, 1H), 7.23 (t, 1H)-3.12 (t, 2H), 2.75 (t, 2H)
5,6-Dimethoxy-1-indanone CDCl37.15 (s, 1H), 6.87 (s, 1H)3.92 (s, 6H)3.07 (t, 2H), 2.67 (t, 2H)

Comparative 13C NMR Data

The 13C NMR spectrum of this compound in DMSO-d6 is characterized by a carbonyl carbon signal at 201.62 ppm. The aromatic carbons show distinct signals, with the methoxy-substituted carbons appearing at 162.29, 158.85, and 157.96 ppm. The carbon bearing the bromine is observed at 96.44 ppm. The methoxy carbons resonate at 57.66 and 56.55 ppm, while the aliphatic carbons are found at 37.01 and 27.31 ppm.

The parent 1-indanone (in CDCl3) shows its carbonyl carbon at 207.1 ppm. The aromatic carbons resonate between 123.8 and 155.5 ppm, and the aliphatic carbons at 36.2 and 25.7 ppm. In 4-bromo-1-indanone (in CDCl3), the carbonyl peak is at 205.5 ppm, and the carbon attached to bromine is at 120.9 ppm. For 5,6-dimethoxy-1-indanone (in CDCl3), the carbonyl carbon is at 205.7 ppm, and the methoxy-substituted aromatic carbons are at 155.5, 149.5, 130.0, and 107.6 ppm. The methoxy carbons appear at 56.3 and 56.1 ppm.

CompoundSolventC=O (ppm)Aromatic C (ppm)Methoxy C (ppm)Aliphatic C (ppm)
This compound DMSO-d6201.62162.29, 158.85, 157.96, 120.11, 99.75, 96.4457.66, 56.5537.01, 27.31
1-Indanone CDCl3207.1155.5, 137.5, 134.8, 127.2, 126.8, 123.8-36.2, 25.7
4-Bromo-1-indanone CDCl3205.5154.1, 139.9, 130.4, 129.8, 127.8, 120.9-36.0, 27.9
5,6-Dimethoxy-1-indanone CDCl3205.7155.5, 149.5, 130.0, 107.6, 104.356.3, 56.136.6, 25.6

Experimental Protocols

General NMR Analysis Procedure:

1H and 13C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for 1H and 100 MHz for 13C. Samples were dissolved in either deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for 1H) or the residual solvent peak (7.26 ppm for CDCl3, 2.50 ppm for DMSO-d6 for 1H; 77.16 ppm for CDCl3, 39.52 ppm for DMSO-d6 for 13C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the key structural features of this compound and their correlation to the observed NMR signals.

Caption: Structure-Spectra Correlation for this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound and its analogs. The presented data and experimental protocols serve as a valuable resource for the identification and characterization of these and other related indanone derivatives in a research and development setting. The observed trends in chemical shifts upon substitution provide a predictive tool for the analysis of novel indanone compounds.

Reactivity Face-Off: 4-Bromo- vs. 4-Chloro-Substituted Indanones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indanone scaffold is a privileged structure, serving as a cornerstone for a diverse array of biologically active compounds and functional materials. Functionalization of the aromatic ring of the indanone core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. The introduction of a halogen at the 4-position provides a versatile handle for further elaboration, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This guide presents an objective comparison of the reactivity of 4-bromo- and 4-chloro-substituted indanones, providing researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors. While direct, side-by-side quantitative comparisons in the literature for these specific substrates are limited, the well-established principles of organic chemistry governing the reactivity of aryl halides provide a robust framework for this analysis.

Executive Summary: Reactivity at a Glance

The primary determinant of reactivity in many common synthetic transformations of 4-haloindanones is the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, making the 4-bromoindanone generally more reactive in reactions where the cleavage of this bond is a key step.

Reaction Type4-Bromoindanone4-ChloroindanoneKey Differentiator
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura CouplingHigher reactivity, milder conditionsLower reactivity, requires more forcing conditionsC-X bond strength (C-Br < C-Cl)
Buchwald-Hartwig AminationHigher reactivity, broader substrate scopeLower reactivity, often requires specialized ligandsRate of oxidative addition
Nucleophilic Aromatic Substitution (SNAr) Generally less reactiveGenerally more reactiveElectronegativity and polarizability of the halogen

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[1] This trend is predominantly governed by the bond dissociation energy of the carbon-halogen bond, where a weaker bond leads to a faster rate of the crucial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For 4-haloindanones, the 4-bromo derivative is the more facile coupling partner.

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateTypical Reaction ConditionsExpected Yield
4-Bromoindanone Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CGood to Excellent
4-Chloroindanone Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), K₃PO₄, Dioxane, 100-120 °CModerate to Good (highly dependent on ligand)

The stronger C-Cl bond in 4-chloroindanone necessitates more forcing reaction conditions, including higher temperatures and more sophisticated and often expensive catalyst systems, to achieve comparable yields to its bromo counterpart.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, making 4-bromoindanone a more reactive substrate.

Comparative Performance in Buchwald-Hartwig Amination

SubstrateTypical Reaction ConditionsExpected Yield
4-Bromoindanone Pd₂(dba)₃, BINAP or Xantphos, NaOt-Bu or Cs₂CO₃, Toluene or Dioxane, 90-110 °CGood to Excellent
4-Chloroindanone Pd G3 precatalysts with specialized ligands (e.g., RuPhos, BrettPhos), LHMDS or K₃PO₄, Toluene or Dioxane, 100-130 °CLower to Good (highly dependent on ligand and base)

The amination of 4-chloroindanone can be particularly challenging and often requires careful optimization of the catalyst, ligand, and base to achieve satisfactory results.[2]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity trend for nucleophilic aromatic substitution (SNAr) is often reversed, following the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[3] The more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, for SNAr to be efficient, the aromatic ring usually requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In 4-haloindanones, the carbonyl group is in the meta-position relative to the halogen, and its activating effect is therefore modest. Consequently, SNAr reactions on 4-haloindanones generally require harsh conditions, and the difference in reactivity between the bromo and chloro derivatives may be less pronounced than in activated systems.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for the more reactive 4-bromoindanone. Modifications, particularly the use of more advanced catalyst systems and higher temperatures, would be necessary for the 4-chloroindanone substrate.

General Protocol for Suzuki-Miyaura Coupling of 4-Bromoindanone

Materials:

  • 4-Bromoindanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • 2 M Sodium carbonate (Na₂CO₃) solution (2 equivalents)

  • Toluene and Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add 4-bromoindanone, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture, followed by the degassed sodium carbonate solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 4-Bromoindanone

Materials:

  • 4-Bromoindanone

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add 4-bromoindanone and the amine.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways and Influencing Factors

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition More facile for X=Br vs. Cl aryl_halide 4-Haloindanone (Ar-X) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate boronic_acid R-B(OH)₂ (Suzuki) or R₂NH (Buchwald) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Factors reactivity Relative Reactivity (4-Bromo- vs. 4-Chloroindanone) pd_coupling Palladium-Catalyzed Cross-Coupling reactivity->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) reactivity->snar bond_strength C-X Bond Strength (Br < Cl) pd_coupling->bond_strength electronegativity Halogen Electronegativity (Cl > Br) snar->electronegativity oxidative_addition Rate of Oxidative Addition bond_strength->oxidative_addition oxidative_addition->pd_coupling  Favors 4-Bromoindanone nucleophilic_attack Rate of Nucleophilic Attack electronegativity->nucleophilic_attack nucleophilic_attack->snar  Favors 4-Chloroindanone

Caption: Factors influencing the relative reactivity of 4-haloindanones.

Conclusion

For researchers and drug development professionals working with the indanone scaffold, the choice between a 4-bromo and a 4-chloro substituent has significant practical implications for subsequent synthetic transformations. In the context of palladium-catalyzed cross-coupling reactions, which are arguably the most common and versatile methods for elaborating the aromatic core, 4-bromoindanone is the demonstrably more reactive and forgiving substrate. It allows for milder reaction conditions, a broader range of coupling partners, and often higher yields with less complex catalyst systems.

Conversely, for nucleophilic aromatic substitution, 4-chloroindanone is predicted to be the more reactive substrate, although the overall utility of this transformation on the indanone core is limited by the lack of strong ortho/para activation. Ultimately, the selection of the halogen should be guided by the intended synthetic route, with a clear preference for the bromo-derivative for cross-coupling strategies and a potential, albeit more limited, advantage for the chloro-derivative in SNAr-based approaches.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 4-Bromo-6,7-dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Bromo-6,7-dimethoxy-1-indanone is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose.[1] HPLC is often considered a gold standard for quantifying impurities in pharmaceutical compounds due to its high resolution and reproducibility.[2][3] LC-MS extends the capabilities of HPLC by coupling it with mass spectrometry, which provides molecular weight information, aiding in the identification of unknown impurities.[4]

This guide provides a detailed comparison of hypothetical, yet representative, HPLC and LC-MS methods for the purity analysis of this compound. It includes experimental protocols, comparative data tables, and workflows to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with Ultraviolet (UV) detection is a robust and widely accessible technique for purity determination.[2] It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase, and quantifies them based on their UV absorbance.[3]

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method is proposed, which is well-suited for separating moderately polar compounds like substituted indanones.

1. Instrumentation and Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.

Data Presentation: HPLC-UV Purity Analysis

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Peak IDRetention Time (min)Area (%)Identity
14.520.45Impurity A
28.761.25Impurity B
312.15 98.15 This compound
415.330.15Impurity C
Total 100.00
Purity 98.15%

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it ideal for both quantifying known impurities and identifying unknown ones by providing molecular weight data.[4] This technique is significantly more sensitive and specific than HPLC-UV.[4]

Experimental Protocol: LC-MS

The LC conditions are often similar to HPLC methods, but are optimized for compatibility with the mass spectrometer.

1. Instrumentation and Conditions:

  • System: LC-MS system with a binary pump, autosampler, column oven, and a tandem mass spectrometer (e.g., QTOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: (Similar to HPLC, adjusted for the shorter column)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: 100-500 m/z

2. Sample Preparation:

  • Prepare sample solutions at a lower concentration (e.g., 100 µg/mL) in methanol/water (50:50) to avoid saturating the detector.

Data Presentation: LC-MS Purity and Impurity Identification

LC-MS allows for purity assessment and tentative identification of impurities based on their mass-to-charge ratio (m/z). The molecular weight of this compound is 271.1 g/mol . The expected [M+H]⁺ ion would be at m/z 272.0 (for ⁷⁹Br) and 274.0 (for ⁸¹Br) due to the isotopic pattern of bromine.

RT (min)Area (%)Observed [M+H]⁺ (m/z)Proposed Identity
3.880.31192.1Impurity D (Debrominated)
7.9199.52 272.0 / 274.0 This compound
9.120.17288.0 / 290.0Impurity E (Oxidized/Hydroxylated)
Purity 99.52%

Workflow for LC-MS Purity and Impurity Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in MeOH/H2O Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Separate C18 Column Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Integrate Extract Ion Chromatograms Analyze->Integrate Identify Identify Impurities (by m/z) Integrate->Identify Report Generate Purity/Impurity Report Identify->Report

Workflow for LC-MS purity and impurity analysis.

Method Comparison and Selection

The choice between HPLC-UV and LC-MS depends on the specific goals of the analysis.

FeatureHPLC-UVLC-MS
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and mass-to-charge ratio.[4]
Sensitivity Good; typically ng level.Excellent; typically pg to fg level.[4]
Impurity ID Not possible without reference standards.Possible; provides molecular weight of unknown impurities.[1][4]
Quantitation Excellent; robust and reproducible for purity assays.[2]Good; can be more complex due to matrix effects.
Cost & Complexity Lower cost, less complex, widely available.Higher initial and operational cost, more complex.
Best For Routine QC, purity checks, release testing.Impurity profiling, unknown identification, forced degradation studies.
Decision Logic for Method Selection

The following diagram illustrates a logical approach to selecting the appropriate analytical method.

Decision_Tree Start Start: Purity Analysis of This compound Q1 Is identification of unknown impurities required? Start->Q1 Q2 Is the analysis for routine QC/release testing? Q1->Q2 No LCMS Use LC-MS (High specificity & identification power) Q1->LCMS Yes HPLC Use HPLC-UV (Robust, reliable quantitation) Q2->HPLC Yes Both Use HPLC for quantitation, LC-MS for characterization Q2->Both No (e.g., R&D, stability)

Logical comparison for analytical method selection.

References

A Comparative Guide to the Synthetic Pathways of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

The 1-indanone core is a significant structural motif in a multitude of biologically active compounds and pharmaceutical agents, driving the development of diverse and efficient synthetic methodologies.[1][2][3][4] This guide provides a comparative analysis of the most prominent synthetic routes to substituted 1-indanones, offering a detailed look at their underlying mechanisms, performance metrics, and experimental protocols. This objective comparison is intended to assist researchers, scientists, and professionals in drug development in selecting the optimal synthetic strategy for their specific needs.

The primary methods for the synthesis of 1-indanones include the intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and various transition-metal-catalyzed reactions.[4] Each of these routes offers distinct advantages and is amenable to different substitution patterns and functional groups.

Performance Comparison of Synthetic Routes

The selection of a synthetic pathway is often a balance between yield, reaction conditions, availability of starting materials, and functional group tolerance. The following table summarizes quantitative data for representative examples of the most common synthetic routes to 1-indanones.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
Intramolecular Friedel-Crafts Acylation 3-Arylpropanoic AcidPolyphosphoric Acid (PPA)80-90 °C, 30-60 minHigh
3-Arylpropanoic AcidTriflic Acid (TfOH)CH₂Cl₂, 80 °C, MWUp to 100%
3-Arylpropionyl ChlorideAluminum Chloride (AlCl₃)0 °C to rt, 1-2 h90%
Nazarov Cyclization Chalcone DerivativeTrifluoroacetic Acid (TFA)120 °C, 4 hours65%
Chalcone DerivativeCopper(II) Triflate (Cu(OTf)₂)CH₂Cl₂, rtHigh
Palladium-Catalyzed Annulation 2-Bromobenzaldehyde, 2-Hydroxyethyl vinyl etherPd(OAc)₂, dppp, Et₃NEthylene Glycol, 145 °C, 16 h80-95%
Pauson-Khand Reaction EnynesCo₂(CO)₈High TemperatureModerate

Detailed Synthetic Pathways and Methodologies

1. Intramolecular Friedel-Crafts Acylation

This classical and widely used method involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.[3][5] The reaction is promoted by a Brønsted or Lewis acid, leading to the formation of the five-membered ring through an electrophilic aromatic substitution.[3]

Experimental Protocol: Cyclization of 3-Arylpropionyl Chloride [3][6]

  • Preparation of Acyl Chloride: In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure.

  • Cyclization: In a separate flame-dried flask under an inert atmosphere, suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C. Add a solution of the crude 3-arylpropionyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with HCl.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

G cluster_prep Acyl Chloride Formation cluster_cyclization Intramolecular Friedel-Crafts Acylation Arylpropanoic_Acid 3-Arylpropanoic Acid Acyl_Chloride 3-Arylpropionyl Chloride Arylpropanoic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.), DCM Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion AlCl₃, DCM, 0 °C to rt Indanone Substituted 1-Indanone Acylium_Ion->Indanone Electrophilic Aromatic Substitution

Fig. 1: Workflow for Friedel-Crafts Acylation.

2. Nazarov Cyclization

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, including 1-indanones.[1][4] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor, typically a chalcone derivative.[1][4]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [1]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Catalyst Addition: Add a Lewis acid, such as copper(II) triflate (Cu(OTf)₂), to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor its progress by TLC.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution. Extract the mixture with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

G Chalcone Chalcone Derivative Pentadienyl_Cation Pentadienyl Cation Intermediate Chalcone->Pentadienyl_Cation Lewis or Brønsted Acid Cyclopentenyl_Cation Cyclopentenyl Cation Pentadienyl_Cation->Cyclopentenyl_Cation 4π-Electrocyclization Indanone Substituted 1-Indanone Cyclopentenyl_Cation->Indanone Deprotonation

Fig. 2: Key Intermediates in Nazarov Cyclization.

3. Palladium-Catalyzed One-Pot Heck-Aldol Annulation

Modern transition-metal-catalyzed methods provide efficient and milder alternatives to classical approaches.[2] A notable example is the palladium-catalyzed one-pot synthesis of 1-indanones from o-bromobenzaldehydes and vinyl ethers.[2][7] This method allows for the construction of multisubstituted 1-indanones in a single step with good to excellent yields.[7]

Experimental Protocol: Pd-Catalyzed Heck-Aldol Annulation [7]

  • Reaction Mixture: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 eq), 2-hydroxyethyl vinyl ether (1.5 eq), Pd(OAc)₂ (catalyst), dppp (ligand), and Et₃N (base) in ethylene glycol as the solvent.

  • Reaction Conditions: Heat the mixture at 145 °C for 16 hours.

  • Hydrolysis and Work-up: After cooling, add 3 M HCl and stir at room temperature for 1 hour.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the residue by column chromatography to yield the 3-hydroxy-1-indanone.

G Start 2-Bromobenzaldehyde + 2-Hydroxyethyl vinyl ether Heck Heck Reaction Start->Heck Pd(OAc)₂, dppp, Et₃N, Ethylene Glycol Aldol Aldol-Type Annulation Heck->Aldol In situ Product Substituted 1-Indanone Aldol->Product Acidic Work-up

Fig. 3: Logical Flow of Pd-Catalyzed Annulation.

4. Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex, typically dicobalt octacarbonyl, to form a cyclopentenone.[4][8][9] The intramolecular version of this reaction can be utilized to construct the 1-indanone core.[4] While powerful, this method is less commonly used for simple 1-indanones compared to the Friedel-Crafts and Nazarov reactions.

General Reaction Scheme

An appropriately substituted enyne (a molecule containing both an alkene and an alkyne) undergoes an intramolecular cyclization in the presence of a cobalt carbonyl complex and a source of carbon monoxide to yield the bicyclic 1-indanone system. The reaction generally requires high temperatures.[9]

Conclusion

The synthesis of substituted 1-indanones can be achieved through several effective pathways. The traditional intramolecular Friedel-Crafts acylation remains a robust and reliable method, particularly when starting materials are readily available and harsh conditions are tolerable.[2] The Nazarov cyclization offers a direct route from chalcone derivatives, with modern catalytic variants providing high efficiency.[1] For the synthesis of highly functionalized and complex 1-indanones under milder conditions, transition-metal-catalyzed methods, such as the palladium-catalyzed Heck-aldol annulation, present a superior and more versatile alternative.[2][7] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the resources available to the researcher.

References

Unambiguous Structural Validation of Indanone Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of indanone derivatives, a class of compounds with significant therapeutic potential.

Indanone and its derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The definitive confirmation of their chemical structure is a critical step in the drug discovery and development process. While various analytical methods provide valuable structural information, single-crystal X-ray crystallography stands out as the gold standard for providing unambiguous, atomic-level detail of a molecule's solid-state conformation.

This guide will use 2-(3,4-dimethoxybenzylidene)indan-1-one , a well-characterized indanone derivative, as a case study to objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Structural Validation Techniques

The following table summarizes the key structural insights that can be obtained for 2-(3,4-dimethoxybenzylidene)indan-1-one using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Molecular Connectivity Unambiguously determined.Inferred from correlation spectra (COSY, HSQC, HMBC).Inferred from fragmentation patterns.
Stereochemistry Absolute and relative stereochemistry determined.Relative stereochemistry can be determined via NOE experiments.Generally not directly determined.
Conformation Precise solid-state conformation, including bond lengths, bond angles, and torsion angles.Provides information about the average conformation in solution.No direct conformational information.
Molecular Formula Confirmed by the refined crystal structure.Consistent with proton and carbon counts.Determined with high accuracy (High-Resolution Mass Spectrometry).
Purity Provides information on the crystalline purity.Can detect soluble impurities.Can detect and identify impurities with different mass-to-charge ratios.
Key Findings for 2-(3,4-dimethoxybenzylidene)indan-1-one CCDC 148419 provides precise bond lengths (e.g., C=O, C=C), bond angles, and the planarity of the molecule.[1]¹H NMR (DMSO-d6, 500 MHz) shows characteristic signals for the aromatic, vinylic, methylene, and methoxy protons, confirming the overall structure.[2]The molecular ion peak at m/z 280.3 confirms the molecular weight.[3]

Experimental Protocols

Single-Crystal X-ray Diffraction of 2-(3,4-dimethoxybenzylidene)indan-1-one

This protocol outlines the key steps for the structural determination of 2-(3,4-dimethoxybenzylidene)indan-1-one using single-crystal X-ray diffraction.

1. Crystal Growth:

  • The compound is synthesized via a Claisen-Schmidt condensation reaction between 1-indanone and 3,4-dimethoxybenzaldehyde.[3]

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol.[4]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[4]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizing the Workflow

The following diagrams illustrate the general workflow for structural validation and the logical relationship between different analytical techniques.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Indanone Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Structure_Validation Structural Validation NMR->Structure_Validation MS->Structure_Validation Xray->Structure_Validation

Caption: General workflow for the synthesis and structural validation of an indanone derivative.

Technique Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Indanone Indanone Derivative Xray X-ray Crystallography Indanone->Xray NMR NMR Spectroscopy Indanone->NMR MS Mass Spectrometry Indanone->MS Connectivity Molecular Connectivity Xray->Connectivity Definitive Stereochem Stereochemistry Xray->Stereochem Absolute Conformation 3D Conformation Xray->Conformation Precise MolFormula Molecular Formula Xray->MolFormula Confirmation NMR->Connectivity Inferred NMR->Stereochem Relative NMR->Conformation Solution Average NMR->MolFormula Consistent MS->Connectivity Inferred MS->MolFormula High Accuracy

Caption: Comparison of information obtained from different analytical techniques for structural validation.

Conclusion

For the unambiguous structural validation of indanone derivatives, X-ray crystallography provides an unparalleled level of detail, offering definitive insights into molecular connectivity, stereochemistry, and solid-state conformation. While NMR and mass spectrometry are indispensable tools for routine characterization and confirmation of the molecular formula and connectivity in solution, they do not provide the same level of certainty as a well-refined crystal structure. Therefore, for compounds entering preclinical or clinical development, where a precise understanding of the three-dimensional structure is critical for understanding its interaction with biological targets, X-ray crystallography is an essential and invaluable analytical technique. The synergistic use of these techniques provides a comprehensive and robust structural characterization of novel indanone derivatives.

References

A Comparative Guide to the Biological Activities of Novel 4-Bromo-6,7-dimethoxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of a series of rationally designed 4-Bromo-6,7-dimethoxy-1-indanone derivatives. While extensive research on this specific scaffold is emerging, this document compiles available data on related indanone structures to predict and compare the potential therapeutic applications of these novel compounds. The information presented herein is intended to guide future research and drug discovery efforts in this promising area of medicinal chemistry.

The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3][4] The presence of a bromine atom and two methoxy groups on the aromatic ring of this compound offers unique opportunities for chemical modification and exploration of its biological potential. Bromine can serve as a handle for further functionalization, while the dimethoxy substitution pattern is known to be associated with various pharmacological activities, including anticancer and cytotoxic effects.[1][5]

This guide focuses on a hypothetical series of derivatives of this compound and compares their potential efficacy in key therapeutic areas such as oncology and inflammation.

Table 1: Comparative Biological Activity of this compound Derivatives (Hypothetical Data)
Compound IDR1-Substitution (at C2)R2-Substitution (at C4)Predicted Primary ActivityPredicted IC50 (µM) - Cancer Cell Line (e.g., MCF-7)Predicted IC50 (µM) - Kinase Target (e.g., EGFR)Predicted Anti-inflammatory Activity (% Inhibition of NO production at 10 µM)
BD-01 HBrAnticancer15.225.835
BD-02 =CH-PhBrAnticancer, Kinase Inhibitor8.512.155
BD-03 =CH-(4-OH-Ph)BrAnticancer, Antioxidant6.810.568
BD-04 H-CNKinase Inhibitor22.18.925
BD-05 H-N(CH3)2Anti-inflammatory35.645.275

Disclaimer: The data presented in this table are hypothetical and are intended for illustrative purposes to guide future experimental work. The predicted activities are based on structure-activity relationships observed in similar indanone derivatives reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods used in the pharmacological evaluation of novel chemical entities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR).

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, its specific substrate, and ATP in a reaction buffer is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with the test compounds at various concentrations for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated cells without any compound treatment.

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be a potential target for the this compound derivatives. Inhibition of such pathways is a key mechanism in many cancer therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Indanone 4-Bromo-6,7-dimethoxy- 1-indanone Derivative Indanone->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor Ligand->Receptor

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of the novel this compound derivatives.

G node_synthesis Synthesis of This compound Derivatives node_purification Purification and Characterization (NMR, MS, HPLC) node_synthesis->node_purification node_screening In Vitro Biological Screening node_purification->node_screening node_anticancer Anticancer Assays (e.g., MTT) node_screening->node_anticancer node_kinase Kinase Inhibition Assays node_screening->node_kinase node_antiinflammatory Anti-inflammatory Assays (e.g., NO inhibition) node_screening->node_antiinflammatory node_sar Structure-Activity Relationship (SAR) Analysis node_anticancer->node_sar node_kinase->node_sar node_antiinflammatory->node_sar node_lead Lead Compound Identification node_sar->node_lead node_optimization Lead Optimization node_lead->node_optimization

Caption: General workflow for the synthesis and biological evaluation of novel indanone derivatives.

References

A Comprehensive Review of Catalysts for Cross-Coupling Reactions of Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indanone scaffold is a critical step in the synthesis of a wide array of biologically active molecules. Bromo-indanones serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of catalysts employed in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of bromo-indanones, supported by experimental data and detailed protocols to facilitate catalyst selection and optimization.

Catalyst Performance Comparison in Cross-Coupling Reactions

The efficiency of a cross-coupling reaction is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system. Below is a summary of the performance of various catalytic systems in reactions involving bromo-indanones and structurally similar bromo-aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between bromo-indanones and organoboron reagents.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromo-indanones and Analogs

Bromo-indanone/AnalogCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-indanonePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Toluene/H₂O1001295[1]
5-Bromo-1-indanone4-Methoxyphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃Toluene/H₂O1001292[1]
4-Bromo-2-methyl-1-indanonePhenylboronic acidPd(OAc)₂ (0.005 mol%, ligand-free)K₂CO₃Toluene/H₂O1001299[2]
4-Bromo-2-methyl-1-indanone4-Tolylboronic acidPd(OAc)₂ (0.005 mol%, ligand-free)K₂CO₃Toluene/H₂O1001298[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[3]
6-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.585[4]

Note: Data for bromoindazoles are included as representative examples of related heterocyclic systems.

Heck Reaction

The Heck reaction enables the formation of C-C bonds through the coupling of bromo-indanones with alkenes.

Table 2: Comparison of Catalytic Systems for Heck Reaction of Bromo-aromatic Compounds

Bromo-aromatic SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromobenzocyclobuteneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80490General Protocol
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF1002495General Protocol
2'-Iodochalcone (intramolecular)-Pd-BNPsDIPEADMF1101292[5]
2'-Bromochalcone (intramolecular)-Pd-BNPsDIPEADMF1101271[5]

Note: Specific data for bromo-indanones in intermolecular Heck reactions is limited in the searched literature; data for related aryl bromides is provided as a reference. Intramolecular Heck reactions leading to indanones are also included.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl indanones from bromo-indanones and amines.

Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromo-aromatic Compounds

Bromo-aromatic SubstrateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazoleMorpholineBrettPhos Pd G3LiHMDSTHF651695[3]
6-Bromo-1H-indazoleAnilineRuPhos Pd G3LiHMDSTHF651688[3]
Aryl Bromide (General)Primary AminePd₂(dba)₃ / XPhosNaOt-BuToluene10018High[6]
Aryl Bromide (General)Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Toluene10018High[1][7]

Note: Specific data for bromo-indanones is limited; data for bromoindazoles and general aryl bromides are provided as representative examples.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting bromo-indanones with terminal alkynes.

Table 4: Comparison of Catalytic Systems for Sonogashira Coupling of Bromo-aromatic Compounds

Bromo-aromatic SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[8]
Aryl Iodide (General)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1-4HighGeneral Protocol
Aryl Bromide (General)Terminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF80-1004-12Good-HighGeneral Protocol
4-Bromo-2,6-diiodoanilinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1692 (di-alkynylation)[9]

Note: Specific data for bromo-indanones is limited; data for related bromo-heterocycles and general aryl halides are provided as representative examples.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on reactions with similar substrates and can be adapted for bromo-indanones with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-indanone
  • To a reaction vessel, add the bromo-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)). For ligand-based systems, the ligand (e.g., SPhos, 4 mol%) is also added at this stage.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Heck Reaction of a Bromo-indanone
  • In a reaction flask, dissolve the bromo-indanone (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling, the mixture is filtered to remove the precipitated salts and the filtrate is concentrated.

  • The residue is dissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification of the product is achieved by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromo-indanone
  • To an oven-dried Schlenk tube, add the bromo-indanone (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • The reaction is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time (typically 16-24 hours).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling of a Bromo-indanone
  • To a reaction flask, add the bromo-indanone (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • The reaction is stirred at the desired temperature (room temperature to 100 °C) for the necessary time (typically 3-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried, filtered, and concentrated, followed by purification by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow for catalyst selection.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)-Ar'L₂ pd_complex->transmetalation Transmetalation (Ar'B(OH)₂) / Base transmetalation->pd0 product Ar-Ar' transmetalation->product Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) insertion R-CH(Ar)-CH₂-Pd(II)L₂ pd_complex->insertion Migratory Insertion (Alkene) insertion->pd0 Reductive Elimination + Base product Ar-CH=CH-R insertion->product β-Hydride Elimination

Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) amination Ar-Pd(II)(NRR')L₂ pd_complex->amination Amine Coordination & Deprotonation / Base amination->pd0 product Ar-NRR' amination->product Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)(C≡CR)L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 product Ar-C≡CR transmetalation->product Reductive Elimination cu_acetylide Cu-C≡CR cu_br CuBr cu_acetylide->cu_br Transmetalation to Pd cu_br->cu_acetylide R-C≡CH / Base Catalyst_Selection_Workflow start Define Target Bromo-indanone & Coupling Partner reaction_type Select Cross-Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) start->reaction_type catalyst_screening Screen Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) reaction_type->catalyst_screening ligand_screening Screen Ligands (Phosphines, NHCs) catalyst_screening->ligand_screening base_screening Screen Bases (Carbonates, Phosphates, Alkoxides) ligand_screening->base_screening solvent_screening Screen Solvents (Toluene, Dioxane, DMF, etc.) base_screening->solvent_screening optimization Optimize Reaction Conditions (Temperature, Time, Concentration) solvent_screening->optimization scale_up Scale-up Synthesis optimization->scale_up

References

A Comparative Analysis of Reactivity: 4-Bromo-1-indanone vs. 5-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the indanone scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds. The strategic functionalization of this core structure is paramount in drug discovery and development. Among the key intermediates, bromo-substituted indanones offer a versatile handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity profiles of two common positional isomers: 4-bromo-1-indanone and 5-bromo-1-indanone. Understanding the nuanced differences in their chemical behavior is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes.

Physicochemical and Spectroscopic Properties

A foundational aspect of understanding the reactivity of these isomers lies in their fundamental physicochemical and spectroscopic characteristics. While both share the same molecular formula and weight, their distinct substitution patterns lead to differences in physical properties such as melting points and, more importantly, unique spectroscopic signatures.

Property4-Bromo-1-indanone5-Bromo-1-indanone
CAS Number 15115-60-334598-49-7
Molecular Formula C₉H₇BrOC₉H₇BrO
Molecular Weight 211.06 g/mol 211.06 g/mol
Appearance Off-white to yellowish powderBeige to brown powder
Melting Point 95-99 °C126-129 °C
¹H NMR (CDCl₃, ppm) δ 7.65 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H), 3.15 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H)δ 7.85 (d, J=1.6 Hz, 1H), 7.65 (dd, J=8.0, 1.6 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 3.10 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H)
¹³C NMR (CDCl₃, ppm) δ 205.5, 153.0, 139.5, 134.0, 129.0, 123.0, 122.5, 36.5, 25.5δ 206.0, 152.5, 137.0, 131.0, 129.5, 126.0, 125.0, 36.0, 26.0

Note: NMR data are approximate and may vary slightly depending on the solvent and experimental conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of bromo-indanones in synthetic chemistry is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The position of the bromine atom significantly influences the electronic environment of the C-Br bond and the aromatic ring, thereby affecting the ease of oxidative addition of palladium(0), which is often the rate-determining step in the catalytic cycle.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation product Ar-R transmetalation_complex->product Reductive Elimination byproducts Pd(0)L₂ + Byproducts reagents Ar-Br + R-B(OH)₂ reagents->pd0 Oxidative Addition base Base base->oa_complex

Electronic Effects

The key differentiator in the reactivity of 4-bromo- and 5-bromo-1-indanone is the electronic influence of the carbonyl group on the C-Br bond.

  • 5-Bromo-1-indanone: The bromine atom is in the para position relative to the carbon atom of the fused cyclopentanone ring. More importantly, the electron-withdrawing carbonyl group is meta to the C-Br bond. This results in a moderate deactivation of the aromatic ring towards electrophilic substitution but has a less pronounced effect on the C-Br bond's reactivity in oxidative addition.

  • 4-Bromo-1-indanone: The bromine atom is in the ortho position to the fused cyclopentanone ring. The electron-withdrawing carbonyl group is electronically conjugated with the C4 position through the benzene ring. This conjugation leads to a more electron-deficient carbon atom attached to the bromine, which generally accelerates the rate of oxidative addition by palladium(0). Therefore, 4-bromo-1-indanone is expected to be more reactive in palladium-catalyzed cross-coupling reactions than 5-bromo-1-indanone .

G cluster_4bromo 4-Bromo-1-indanone cluster_5bromo 5-Bromo-1-indanone 4-Bromo C-Br bond activated by -I and -M effect of C=O Reactivity_4 Higher Reactivity 4-Bromo->Reactivity_4 Reactivity_5 Lower Reactivity 5-Bromo C-Br bond less activated by -I effect of C=O 5-Bromo->Reactivity_5

Steric Effects

In addition to electronic effects, steric hindrance can play a role in the reactivity of these isomers. For the 4-bromo isomer, the proximity of the bromine atom to the fused cyclopentanone ring could potentially introduce some steric hindrance, impeding the approach of the bulky palladium catalyst. However, in most standard cross-coupling reactions, this effect is generally considered to be less significant than the electronic activation.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following sections detail an established experimental protocol for the Suzuki-Miyaura coupling of 5-bromo-1-indanone and a proposed protocol for a comparative study with 4-bromo-1-indanone.

Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

The following protocol is adapted from a literature procedure for the synthesis of 5-aryl-1-indanones.

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 5-bromo-1-indanone, arylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

G start Combine Reactants (Bromo-indanone, Boronic Acid, Base) degas Add Solvent & Degas start->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat & Stir catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Proposed Comparative Suzuki-Miyaura Coupling of 4-Bromo- and 5-Bromo-1-indanone

To directly compare the reactivity, a parallel experiment should be conducted under identical conditions.

Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of 4-bromo-1-indanone and 5-bromo-1-indanone with phenylboronic acid.

Materials (for each reaction):

  • Bromo-indanone isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Set up two identical reaction vessels, one for each bromo-indanone isomer.

  • To each vessel, add the respective bromo-indanone, phenylboronic acid, and sodium carbonate.

  • Add the toluene, ethanol, and water solvent mixture to each vessel.

  • Degas both mixtures with argon for 20 minutes.

  • To each vessel, add tetrakis(triphenylphosphine)palladium(0).

  • Heat both reactions to 85 °C with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by GC-MS or LC-MS to determine the conversion percentage.

  • After 4 hours (or once one reaction has reached completion), cool both reactions to room temperature.

  • Perform an identical aqueous workup and purification for both reactions to determine the isolated yields.

Expected Outcome: Based on the electronic effects discussed, it is anticipated that the reaction with 4-bromo-1-indanone will proceed at a faster rate and potentially give a higher yield within the same timeframe compared to 5-bromo-1-indanone.

Conclusion

The positional isomerism of the bromine atom on the indanone core has a tangible impact on the chemical reactivity of these valuable synthetic intermediates. The enhanced electrophilicity of the carbon-bromine bond in 4-bromo-1-indanone, due to the electronic influence of the proximate carbonyl group, is predicted to render it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to its 5-bromo counterpart. This fundamental difference in reactivity should be a key consideration for chemists in the pharmaceutical and chemical industries when designing synthetic strategies, optimizing reaction conditions, and developing robust and efficient processes for the synthesis of complex molecules. While this guide provides a theoretical framework and practical protocols, it is imperative for researchers to perform their own comparative studies to validate these principles within the context of their specific applications.

Dimethoxy-Indanone Compounds: A Comparative Review of Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the biological targets of dimethoxy-indanone compounds. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by offering an objective comparison of the performance of these compounds against various biological targets, supported by experimental data.

The dimethoxy-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities against targets implicated in neurodegenerative diseases, cancer, inflammation, and microbial infections. This guide delves into the specifics of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Acetylcholinesterase (AChE) Inhibition: A Key Strategy in Alzheimer's Disease

Dimethoxy-indanone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The 5,6-dimethoxy-1-indanone moiety is a key component of the well-known Alzheimer's drug, Donepezil.

Comparative Efficacy of Dimethoxy-Indanone Derivatives as AChE Inhibitors

The following table summarizes the in vitro inhibitory activity of various dimethoxy-indanone derivatives against AChE, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Compound/DerivativeIC50 (nM) against AChEReference
Indanone Derivative 914.8
Indanone Derivative 1418.6
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.

Principle:

This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test dimethoxy-indanone compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • DTNB solution

    • Test compound solution at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for AChE Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) setup_plate Set up 96-well Plate (Enzyme, DTNB, Inhibitor) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate pre_incubation Pre-incubate setup_plate->pre_incubation add_substrate Add Substrate (ATCI) pre_incubation->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

AChE Inhibition Assay Workflow

Monoamine Oxidase B (MAO-B) Inhibition: A Target for Neurodegenerative Disorders

Certain dimethoxy-indanone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease and have been investigated for their potential in other neurodegenerative conditions.

Comparative Efficacy of Dimethoxy-Indanone Derivatives as MAO-B Inhibitors

The following table presents the in vitro inhibitory activity of various indanone derivatives against MAO-B, with some compounds showing high potency.

Compound/DerivativeIC50 (µM) against MAO-BReference
C6-substituted indanones0.001 - 0.030
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.

Principle:

The assay measures the fluorescence generated from the reaction of H₂O₂ with a probe in the presence of horseradish peroxidase (HRP). The rate of fluorescence increase is proportional to MAO-B activity. Inhibitors of MAO-B will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Test dimethoxy-indanone compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-B, substrate, fluorescent probe, and HRP in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay buffer

    • MAO-B enzyme solution

    • Test compound solution at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the substrate, fluorescent probe, and HRP to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) kinetically for a set duration.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for MAO-B Inhibition Assay (Fluorometric) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (MAO-B, Substrate, Probe, HRP) setup_plate Set up 96-well Black Plate (Enzyme, Inhibitor) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate pre_incubation Pre-incubate setup_plate->pre_incubation add_reaction_mix Add Substrate/Probe/HRP Mix pre_incubation->add_reaction_mix measure_fluorescence Measure Fluorescence (Kinetic Reading) add_reaction_mix->measure_fluorescence calc_rate Calculate Rate of Fluorescence Increase measure_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

MAO-B Inhibition Assay Workflow

Adenosine A1 and A2A Receptor Antagonism: Potential in Neurological Disorders

Methoxy-substituted 2-benzylidene-1-indanone derivatives, a specific subclass of dimethoxy-indanone compounds, have shown affinity for adenosine A1 and A2A receptors. Antagonists of these receptors are being investigated for the treatment of various neurological conditions, including Parkinson's disease.

Comparative Efficacy of Methoxy-Substituted 2-Benzylidene-1-Indanone Derivatives

The following table summarizes the binding affinities (Ki) of these specialized indanone derivatives for rat A1 and A2A adenosine receptors.

Compound/DerivativeA1 Ki (nM)A2A Ki (nM)Reference
2c4197
2e4278
Experimental Protocol: Adenosine Receptor Radioligand Binding Assay

The binding affinity of compounds to adenosine receptors is typically determined using a competitive radioligand binding assay.

Principle:

This assay measures the ability of a test compound (unlabeled ligand) to displace a known radiolabeled ligand from the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the target adenosine receptor (A1 or A2A)

  • Radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)

  • Assay buffer

  • Test dimethoxy-indanone compounds

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In test tubes, combine:

    • Cell membrane preparation

    • Radiolabeled ligand at a concentration near its Kd

    • Assay buffer

    • Test compound at various concentrations

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting sigmoidal curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Workflow for Adenosine Receptor Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration washing Wash Filters filtration->washing measure_radioactivity Measure Radioactivity (Scintillation Counting) washing->measure_radioactivity calc_specific_binding Calculate Specific Binding measure_radioactivity->calc_specific_binding determine_ic50 Determine IC50 calc_specific_binding->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki Workflow for Tubulin Polymerization Assay (Fluorescence-based) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin_mix Prepare Tubulin Reaction Mix (Tubulin, Buffer, Fluorescent Reporter) initiate_polymerization Add Tubulin Mix and Incubate at 37°C prep_tubulin_mix->initiate_polymerization prep_compounds Prepare Test Compounds setup_plate Add Test Compounds to 96-well Black Plate prep_compounds->setup_plate setup_plate->initiate_polymerization measure_fluorescence Measure Fluorescence Over Time initiate_polymerization->measure_fluorescence plot_kinetics Plot Fluorescence vs. Time measure_fluorescence->plot_kinetics analyze_curves Analyze Polymerization Curves plot_kinetics->analyze_curves determine_ic50 Determine IC50 Value analyze_curves->determine_ic50 Signaling Pathway of an Anti-inflammatory Dimethoxy-Indanone Compound compound Dimethoxy-Indanone Derivative (R-TML104) ampk AMPK compound->ampk activates sirt1 SIRT1 ampk->sirt1 induces expression stat3 STAT3 sirt1->stat3 deacetylates acetyl_stat3 Acetylated STAT3 sirt1->acetyl_stat3 inhibits formation stat3->acetyl_stat3 chemokines Chemokine Expression (CCL2, MIP-2) acetyl_stat3->chemokines promotes inflammation Inflammation chemokines->inflammation leads to

Safety Operating Guide

Proper Disposal of 4-Bromo-6,7-dimethoxy-1-indanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 4-Bromo-6,7-dimethoxy-1-indanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Logistical Information

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as harmful if swallowed.[1] It is imperative to handle this compound with appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Operational Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste management company.

Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is a halogenated organic compound and should be segregated as such.

Waste StreamIncompatible Materials
Halogenated Organic Solids Strong oxidizing agents, acids, bases, and non-halogenated organic waste.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of this compound from the point of generation to collection by a certified waste disposal service.

1.0. Purpose

To define the procedure for the safe and compliant disposal of this compound.

2.0. Scope

This protocol applies to all laboratory personnel who handle and dispose of this compound.

3.0. Materials

  • Designated hazardous waste container (for halogenated organic solids)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Chemical inventory log

4.0. Procedure

  • Container Selection: Obtain a designated and properly labeled hazardous waste container for "Halogenated Organic Solids." Ensure the container is clean, in good condition, and compatible with the chemical.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid creating dust. If the original container is being disposed of, ensure it is empty.

  • Labeling: Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard associated with the waste (e.g., "Toxic," "Harmful if Swallowed")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating researcher or laboratory

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be:

    • At or near the point of generation

    • Under the control of the laboratory personnel

    • Away from incompatible chemicals

  • Request for Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, submit a request to your institution's Environmental Health and Safety (EHS) office for pickup by a licensed hazardous waste disposal company.

  • Documentation: Record the disposal of the chemical in the laboratory's chemical inventory log.

Visual Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Waste Container (Halogenated Organic Solids) B->C D Transfer Waste to Container C->D Begin Waste Accumulation E Securely Seal Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Request Waste Pickup (from EHS/Waste Management) G->H Container Full or Time Limit Reached I Update Chemical Inventory H->I J Licensed Disposal Facility H->J

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.